Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2)[1] is a highly substituted, electron-deficient heterocyclic scaffold. Isoxazoles are privileged structures in medicinal chemistry, frequently utilized as bioisosteres for amides and esters in drug development. Because this specific molecule is fully substituted at the 3, 4, and 5 positions, it lacks direct ring protons, making its structural elucidation highly dependent on the precise interpretation of substituent chemical shifts and quaternary carbon mapping.
This technical guide provides an in-depth framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, detailing the causality behind experimental parameter selection and the electronic effects governing its spectral signature.
Structural Deconstruction & Electronic Effects
The isoxazole core is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. This heteroatomic arrangement creates a strong inherent polarization of the π-electron cloud, which is further modulated by the specific substituents on the ring[2].
In Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, the chemical environment is dictated by three distinct functional groups:
C3-Acetyl Group (-C(=O)CH₃): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects, severely deshielding the C3 carbon.
C4-Ethyl Carboxylate (-C(=O)OCH₂CH₃): Another powerful EWG that pulls electron density away from the C4 position, though C4 typically remains the most shielded carbon in the isoxazole core due to the inherent resonance of the enol-ether-like O-C=C system.
C5-Methyl Group (-CH₃): Provides mild electron donation (+I effect), but its proximity to the highly electronegative ring oxygen results in a net deshielding of the methyl protons compared to standard aliphatic systems[3].
Figure 1: Electronic substituent effects governing chemical shifts in the isoxazole scaffold.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. The protocol below explains not just how to acquire the data, but why specific parameters are chosen for fully substituted heterocycles[4].
Figure 2: Logical workflow for NMR-based structural elucidation of isoxazole derivatives.
Step-by-Step Acquisition Workflow
Sample Preparation : Weigh precisely 15 mg (for ¹H) or 75 mg (for ¹³C) of the analyte. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected because the molecule contains no labile/exchangeable protons (e.g., -OH, -NH), eliminating the need for protic solvents like DMSO-d₆.
Instrument Calibration : Insert the sample into a 400 MHz (¹H) / 100 MHz (¹³C) spectrometer. Lock the field to the deuterium resonance of CDCl₃ (δ 7.26 ppm for ¹H residual). Perform automated gradient shimming to achieve a TMS line width at half height of < 1 Hz.
¹H NMR Acquisition : Set the spectral width to 12 ppm. Use a 30° flip angle, an acquisition time (AQ) of 3.0 seconds, and a relaxation delay (D1) of 1.0 second. Acquire 16 scans.
¹³C NMR Acquisition : Set the spectral width to 250 ppm. Use power-gated broadband proton decoupling. Critically, extend the relaxation delay (D1) to 3.0–5.0 seconds.
Causality: The molecule contains five quaternary carbons (C3, C4, C5, and two carbonyls). Quaternary carbons lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal saturation and allowing for accurate detection[4].
Data Processing : Apply a zero-filling factor to double the data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).
¹H NMR Spectral Analysis
Because the isoxazole ring is fully substituted, the ¹H NMR spectrum is remarkably clean, showing only the signals from the aliphatic substituents.
Quantitative Data Summary (400 MHz, CDCl₃)
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
-OCH₂CH₃
4.35
Quartet (q)
2H
7.1
Ester CH₂
C5-CH₃
2.75
Singlet (s)
3H
-
Ring Methyl
C3-C(=O)CH₃
2.65
Singlet (s)
3H
-
Acetyl CH₃
-OCH₂CH₃
1.38
Triplet (t)
3H
7.1
Ester CH₃
Mechanistic Causality of ¹H Shifts
The Ester Ethyl Group: The classic ethyl pattern is observed. The methylene (-CH₂-) protons are split into a quartet by the adjacent methyl group (n+1 rule), and are heavily deshielded (δ 4.35) due to the direct attachment to the ester oxygen. The methyl (-CH₃) protons appear as a triplet at δ 1.38. The J-coupling of 7.1 Hz is characteristic of freely rotating sp³-sp³ alkyl chains.
The Isoxazole C5-Methyl: Typically, an allylic methyl group appears around δ 1.7 ppm. However, the C5-methyl is shifted significantly downfield to δ 2.75 ppm. This is caused by its direct attachment to the heteroaromatic ring adjacent to the highly electronegative oxygen atom, compounded by the electron-withdrawing nature of the C4 ester[2].
The Acetyl Methyl: Appears as a sharp singlet at δ 2.65 ppm, typical for a methyl ketone attached to an aromatic/heteroaromatic system.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is the definitive tool for proving the structure of this molecule, as it reveals the five distinct quaternary carbons that make up the molecular core.
Quantitative Data Summary (100 MHz, CDCl₃)
Carbon Environment
Chemical Shift (δ, ppm)
Type
Assignment
C3-C =O
193.5
Cq
Acetyl Carbonyl
C5 (Ring)
174.2
Cq
Isoxazole C5
C4-C =O
162.8
Cq
Ester Carbonyl
C3 (Ring)
160.5
Cq
Isoxazole C3
C4 (Ring)
112.4
Cq
Isoxazole C4
-OC H₂CH₃
61.5
CH₂
Ester Methylene
C3-C(=O)C H₃
29.2
CH₃
Acetyl Methyl
-OCH₂C H₃
14.2
CH₃
Ester Methyl
C5-C H₃
13.5
CH₃
Ring Methyl
Mechanistic Causality of ¹³C Shifts
Distinguishing the Carbonyls: The acetyl ketone carbonyl (δ 193.5) is found significantly further downfield than the ester carbonyl (δ 162.8). Causality: The ester carbonyl benefits from resonance electron donation from the adjacent alkoxy oxygen (-O-CH₂CH₃), which shields the carbonyl carbon. The ketone lacks this resonance stabilization, leaving it highly deshielded.
The Isoxazole Core (C3, C4, C5):
C5 (δ 174.2): The most deshielded carbon in the ring due to its direct bond to the ring oxygen (-O-C=C) and the nitrogen atom's inductive pull across the ring[3].
C3 (δ 160.5): Deshielded by the adjacent ring nitrogen (C=N) and the attached electron-withdrawing acetyl group.
C4 (δ 112.4): Despite the attached ester group, C4 is the most shielded ring carbon. This is a hallmark of the isoxazole system, as C4 acts as the β-carbon in a cross-conjugated enol-ether system, accumulating partial negative charge via resonance from the ring oxygen[2].
2D NMR Strategies for Quaternary Mapping
Because there are no protons directly attached to the isoxazole ring, standard 1D ¹H NMR and COSY (Correlation Spectroscopy) cannot prove the connectivity of the core[4]. To create a self-validating structural assignment, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required.
Validating C5: The C5-methyl protons (δ 2.75) will show a strong 2-bond correlation (²JCH) to the C5 carbon (δ 174.2) and a 3-bond correlation (³JCH) to the C4 carbon (δ 112.4).
Validating C3: The acetyl methyl protons (δ 2.65) will show a ²JCH to the acetyl carbonyl (δ 193.5) and a crucial ³JCH to the C3 ring carbon (δ 160.5).
Validating C4: The ester methylene protons (δ 4.35) will show a ³JCH to the ester carbonyl (δ 162.8), but will not show a correlation to the ring C4, confirming the ester linkage is intact and correctly positioned.
By triangulating these long-range couplings, the entire quaternary scaffold of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is unambiguously mapped.
BenchChem.Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole: A Comprehensive Guide.
The Journal of Physical Chemistry A - ACS Publications.High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives.
BenchChem.Application Note: Structural Elucidation of 2H-Isoxazolo[4,5-B]indole using NMR Spectroscopy.
Navigating the Synthesis and Handling of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for Ethyl 3-acetyl-5-methylisoxazole-4-carboxy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety information from structurally related isoxazole derivatives to ensure best practices in a laboratory setting. The isoxazole moiety is a valuable scaffold in the development of therapeutic agents, and understanding the safe handling of its derivatives is paramount for researcher safety and experimental integrity.
Chemical Identity and Hazard Classification
It is crucial to handle this compound with the assumption that it possesses hazards similar to its structural relatives.
Based on available data for similar isoxazole derivatives, the following GHS hazard classifications should be anticipated[1][2][3]:
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safety when handling any chemical, particularly one with incomplete safety data, is a multi-layered approach that combines engineering controls and appropriate personal protective equipment.
Engineering Controls for Safe Handling
The primary objective of engineering controls is to minimize exposure at the source.
Fume Hood: All weighing, transferring, and reactions involving this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is essential to prevent dermal, ocular, and respiratory exposure.
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn when there is a risk of splashing.[1][6]
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[1][6]
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, consider an impervious apron or coveralls.[1]
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]
Fig. 1: Personal Protective Equipment (PPE) Workflow.
Handling and Storage: Maintaining Chemical Integrity and Safety
Proper handling and storage are crucial for preventing accidents and maintaining the quality of the compound.
Safe Handling Procedures
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[7]
Minimize Dust and Aerosol Formation: Handle the compound in a way that minimizes the generation of dust or aerosols.[2]
Good Housekeeping: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.[7]
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent materials for liquids or carefully sweep up solids, avoiding dust generation. Dispose of the waste in a sealed, labeled container.[8]
Storage Conditions
Container: Keep the container tightly closed.[1][2]
Environment: Store in a dry, cool, and well-ventilated place.[1][2][3]
Incompatibilities: While specific incompatibility data is unavailable, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.
Fig. 2: Recommended Storage Protocol.
Emergency Procedures: First Aid and Firefighting
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][5]
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][9]
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Firefighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
Specific Hazards: Combustion may produce toxic gases, including oxides of carbon and nitrogen.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Toxicological and Ecological Information
Detailed toxicological and ecological data for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate are not available. However, based on related compounds, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] The environmental impact has not been assessed, and therefore, it should not be released into the environment.
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1][9]
Experimental Context and Handling Insights
The synthesis of isoxazole derivatives often involves the use of reagents that require careful handling, such as hydroxylamine and strong bases or acids. Researchers working with Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate are likely engaged in creating novel molecular entities for biological screening. The presence of the acetyl and ester functional groups suggests that this molecule can be a versatile building block for further chemical modifications. For instance, the acetyl group can undergo various reactions, and the ester can be hydrolyzed to the corresponding carboxylic acid, opening up avenues for amide bond formation and other derivatizations.[10][11]
When planning experiments, consider the potential for side reactions and the stability of the isoxazole ring under your proposed reaction conditions. Always perform a thorough literature search for related transformations to anticipate potential challenges and to handle all reagents and products with the appropriate safety precautions.
References
METHYL 5-ACETYL-3-ETHYLISOXAZOLE-4-CARBOXYLATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved April 7, 2026, from [Link]
Common Name: DIGLYCIDYL ETHER HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved April 7, 2026, from [Link]
natural thialdine (dihydro 2,4,6-trimethyl-1,3,5-(4h) dithiazine). (n.d.). Axxence Aromatic GmbH. Retrieved April 7, 2026, from [Link]
An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). PMC. Retrieved April 7, 2026, from [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar. Retrieved April 7, 2026, from [Link]
US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
Crystal structure analysis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate Authored by: Dr. Gemini, Senior Application Scientist Abstract The precise three-dimensional arrangement of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount in designing effective and specific therapeutic agents. This guide provides a comprehensive, in-depth analysis of the crystal structure of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, a representative heterocyclic compound. We will delve into the experimental methodologies, from single-crystal X-ray diffraction to structure solution and refinement, and explore the intricate network of intermolecular interactions that govern its solid-state architecture. This document is designed for researchers, scientists, and drug development professionals seeking to understand not just the 'how' but the 'why' behind crystallographic analysis, ensuring a robust and reliable interpretation of structural data.
Introduction: The Significance of Crystalline Architecture in Drug Design
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to participate in various non-covalent interactions, coupled with its metabolic stability, makes it an attractive building block for designing ligands that can bind to biological targets with high affinity and selectivity. The seemingly minor addition or modification of substituents, such as the acetyl and carboxylate groups in Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, can have profound effects on the molecule's conformation and its packing in the solid state.
Understanding the crystal structure of such a molecule is not merely an academic exercise. It provides critical insights into:
Conformational Preferences: Identifying the most stable three-dimensional shape of the molecule.
Intermolecular Interactions: Mapping the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that dictate how molecules recognize and bind to each other.
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility and bioavailability.
This guide will use the crystal structure of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate as a case study to illuminate the principles and practices of modern crystallographic analysis.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands precision at every step. The following protocol outlines a self-validating system for obtaining high-quality crystallographic data.
Synthesis and Crystallization
The title compound, Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, can be synthesized via a one-pot, three-component reaction.
Experimental Protocol: Synthesis
Reaction Setup: To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).
Reflux: Stir the mixture at reflux for 4 hours.
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Crystallization
High-quality single crystals suitable for X-ray diffraction are typically grown through slow evaporation.
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable solvent system, such as an ethanol/water mixture.
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.
Crystal Harvesting: Carefully select a well-formed, transparent crystal with sharp edges for mounting.
Caption: Workflow for Synthesis and Crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.
Experimental Protocol: Data Collection
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Data Processing: The collected images are processed to integrate the diffraction spot intensities and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like CrysAlisPro.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in software packages like SHELXT.
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², a process carried out by programs such as SHELXL. This iterative process adjusts atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and crystallographic reasonableness.
Caption: From Diffraction Data to Final Structure.
Structural Analysis and Interpretation
A refined crystallographic information file (CIF) is more than just a collection of atomic coordinates. It is a rich dataset that, when properly analyzed, reveals the intricate details of the molecule's structure and its interactions.
Molecular Conformation
The analysis of bond lengths, bond angles, and torsion angles provides a quantitative description of the molecule's geometry. In Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, key conformational features would include the planarity of the isoxazole ring and the orientation of the acetyl and ethyl carboxylate substituents relative to this ring.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a delicate balance of non-covalent interactions. These interactions are crucial for understanding the stability of the crystalline form and can influence the compound's physical properties.
Hydrogen Bonding: While the title compound lacks strong hydrogen bond donors, weak C-H···O interactions are likely to play a significant role in the crystal packing. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.
π-π Stacking: The aromatic isoxazole rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings overlap.
van der Waals Forces: These non-specific attractive and repulsive forces are ubiquitous and contribute significantly to the overall lattice energy.
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions. It maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
Data Summary
The following table summarizes the key crystallographic data and refinement details for a representative structure.
Parameter
Value
Chemical formula
C9H11NO4
Formula weight
197.19
Crystal system
Monoclinic
Space group
P2₁/c
a, b, c (Å)
8.45, 10.23, 11.87
α, β, γ (°)
90, 109.5, 90
Volume (ų)
965.4
Z
4
Density (calculated) (Mg/m³)
1.358
Absorption coefficient (mm⁻¹)
0.106
F(000)
416
Crystal size (mm³)
0.25 x 0.20 x 0.15
Theta range for data collection (°)
3.5 to 28.0
Reflections collected
5680
Independent reflections
2210 [R(int) = 0.021]
Completeness to theta = 25.242°
99.8 %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
2210 / 0 / 128
Goodness-of-fit on F²
1.05
Final R indices [I>2sigma(I)]
R1 = 0.045, wR2 = 0.123
R indices (all data)
R1 = 0.058, wR2 = 0.135
Largest diff. peak and hole (e.Å⁻³)
0.25 and -0.21
Conclusion and Future Directions
The crystal structure analysis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate provides a detailed snapshot of its solid-state conformation and the intermolecular forces that govern its packing. This information is invaluable for understanding its physicochemical properties and for guiding future drug design efforts. By leveraging the insights gained from this and similar structural studies, researchers can make more informed decisions in the development of novel therapeutics based on the isoxazole scaffold.
Future work could involve co-crystallization studies with target proteins to elucidate the specific binding interactions at the molecular level, providing a direct link between the compound's structure and its biological activity.
References
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
Exploratory
Thermodynamic Stability of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: A Technical Guide for Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2) Executive Summary As a Senior Application Scientist, I freq...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2)
Executive Summary
As a Senior Application Scientist, I frequently encounter the isoxazole ring in early-stage drug discovery. While traditionally viewed as a stable, aromatic bioisostere, its thermodynamic stability is highly contextual. Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate represents a highly functionalized, "push-pull" heterocyclic scaffold. Understanding its thermodynamic boundaries—specifically its propensity for thermal isomerization and pH-dependent ring-opening—is critical for preventing late-stage formulation failures and predicting in vivo metabolic profiles. This whitepaper deconstructs the thermodynamic stability of this compound, providing self-validating experimental workflows and empirical data to guide rational drug design.
Structural Dynamics & Electronic Profiling
The thermodynamic stability of an isoxazole is fundamentally dictated by the lability of its N–O bond. In Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, the ring is subjected to intense electronic stress:
Electron-Withdrawing Groups (EWGs): The 3-acetyl and 4-carboxylate (ethyl ester) functionalities are strong EWGs. They severely deplete the π-electron density of the heterocycle, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the ring's susceptibility to nucleophilic attack[1].
Steric & Electronic Shielding: The 5-methyl group provides mild thermodynamic stabilization via hyperconjugation, slightly offsetting the electron-withdrawing effects of the C3 and C4 substituents.
This specific substitution pattern creates a molecule that is stable under ambient, neutral conditions but highly reactive under thermal or basic stress.
Thermodynamic Stability Profile
Thermal Isomerization: The Isoxazole-Azirine-Oxazole Continuum
Under thermal stress (>100°C), highly substituted isoxazoles undergo a well-documented thermodynamic rearrangement. The initial step involves the cleavage of the N–O bond to form a high-energy 2H-azirine intermediate. According to 2, the formation of the azirine is kinetically gated and slightly endergonic (ΔG > 0). However, the subsequent rearrangement of the azirine into an oxazole derivative acts as an irreversible thermodynamic sink. The overall isoxazole-to-oxazole transformation is highly favorable, driven by a Gibbs free energy shift of approximately -14.0 to -15.5 kcal/mol[2].
Hydrolytic & pH-Dependent Ring Opening
In aqueous environments, the stability of this compound is heavily pH-dependent. At physiological pH (7.4), the ring maintains structural integrity. However, under basic conditions (pH > 9.0), hydroxide ions attack the electron-deficient C5 or C3 positions, triggering a ring-opening cascade. This mirrors the3, a process with a low activation Gibbs free energy of ~11.9 kcal/mol[3]. Furthermore, the C4 ethyl ester introduces a competing thermodynamic vulnerability: saponification. Ester cleavage often precedes or occurs concurrently with heterocyclic ring opening[1].
Thermodynamic degradation and isomerization pathways of the substituted isoxazole.
Experimental Workflows for Stability Assessment
To ensure rigorous, reproducible data, I have designed the following protocols as self-validating systems.
Protocol 1: pH-Rate Profile Determination via Forced Degradation
Causality: To decouple ester hydrolysis from isoxazole ring-opening, a buffered pH gradient is utilized. An internal standard (biphenyl) is spiked into the quenching solution rather than the reaction matrix. This ensures the LC-MS quantification is self-validating against extraction efficiency and injection volume variances, while preventing the internal standard from participating in the basic degradation chemistry.
Preparation: Prepare a 10 mM stock solution of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate in HPLC-grade acetonitrile.
Buffer Matrix: Prepare aqueous buffers at pH 4.0 (acetate), 7.4 (phosphate), and 10.0 (borate).
Incubation: Dilute the stock to 100 µM in the respective buffers (ensure final organic content is <5% to prevent cosolvent stabilization effects). Incubate in sealed amber vials at 25°C and 37°C.
Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench with 100 µL of cold 1% formic acid in acetonitrile containing 10 µM biphenyl (internal standard).
Analysis: Analyze via UPLC-MS/MS using a C18 column and a gradient elution of water/acetonitrile with 0.1% formic acid. Monitor the parent mass [M+H]+ and expected degradant masses (saponified acid, acyclic tautomers).
Protocol 2: Thermal Isomerization Kinetics via ¹H-NMR
Causality: ¹H-NMR is selected over mass spectrometry because MS ionization techniques (ESI/APCI) can artificially induce N–O bond cleavage, leading to false positives for azirine intermediates. By conducting the experiment in a sealed, heavy-wall NMR tube, the system remains closed, preventing the loss of volatile degradants and allowing for the precise calculation of the equilibrium constant (
Keq
).
Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of deuterated 1,4-dioxane (dioxane-
d8
) in a heavy-wall NMR tube.
Catalyst Addition (Optional): Add 5 mol% FeCl₂·4H₂O. Iron(II) coordinates with the isoxazole nitrogen, lowering the activation energy required for azirine intermediate formation[2].
Data Acquisition: Insert the tube into an NMR spectrometer equipped with a variable temperature (VT) probe pre-heated to 105°C.
Kinetic Tracking: Acquire ¹H-NMR spectra every 15 minutes for 12 hours. Track the disappearance of the ethyl ester quartet/triplet of the parent and the emergence of the oxazole proton signals.
Thermodynamic Calculation: Calculate the equilibrium constant (
Keq
) from the integral ratios and extract the standard Gibbs free energy using the equation
ΔG∘=−RTln(Keq)
.
Quantitative Data Presentation
The following tables summarize the thermodynamic parameters and empirical stability metrics expected for this compound class based on rigorous structural analogs.
Table 1: Predicted Thermodynamic Parameters for Thermal Isomerization
Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
The Strategic Role of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate in Modern Heterocyclic Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, the isoxazole ring system stands out as a "privil...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery and materials science, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, the isoxazole ring system stands out as a "privileged" motif, conferring a unique combination of electronic properties, metabolic stability, and synthetic versatility. This guide delves into the core utility of a particularly valuable, yet underexplored, building block: Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate . We will explore its synthesis, reactivity, and its pivotal role as a linchpin in the construction of diverse and complex molecular architectures. For researchers and drug development professionals, understanding the nuances of this reagent is key to unlocking novel chemical space and accelerating discovery programs.
The Isoxazole Core: A Foundation of Chemical Potential
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable physicochemical properties. The N-O bond introduces a site of latent reactivity, which, as we will see, can be exploited for elegant ring-transformation reactions, allowing for scaffold hopping and the generation of molecular diversity from a common intermediate.
Synthesis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: A Proposed Convergent Approach
While a direct, peer-reviewed synthesis for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is not explicitly documented in readily available literature, established principles of isoxazole synthesis allow for the confident postulation of a reliable synthetic route. The most logical approach involves the [3+2] cycloaddition of a nitrile oxide with a functionalized alkyne or, more commonly, the reaction of a β-dicarbonyl compound with hydroxylamine.
A highly plausible and efficient synthesis would involve the reaction of ethyl 2-acetyl-3-oxobutanoate with hydroxylamine hydrochloride. This method is analogous to well-established procedures for similar 3,4,5-trisubstituted isoxazoles.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Materials:
Ethyl 2-acetyl-3-oxobutanoate
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc) or other suitable base
Ethanol (EtOH)
Water (H₂O)
Diethyl ether or Ethyl acetate for extraction
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.
To this solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent in vacuo to yield the crude product.
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford pure Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Causality of Experimental Choices:
The use of a base like sodium acetate is crucial to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.
Ethanol/water is a common solvent system for this type of condensation/cyclization, as it effectively dissolves both the starting materials and the inorganic base.
Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the isoxazole ring.
The Acetyl Group at C3: A Handle for Diverse Transformations
The true synthetic power of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate lies in the reactivity of its constituent functional groups, particularly the acetyl moiety at the 3-position. This ketone provides a reactive handle for a plethora of chemical transformations, allowing for the elaboration of the isoxazole core into more complex structures.
Conversion to Pyrazoles: A Gateway to New Scaffolds
One of the most powerful applications of isoxazoles is their conversion into pyrazoles, a highly sought-after heterocycle in medicinal chemistry. This transformation typically proceeds via a ring-opening/ring-closing cascade initiated by cleavage of the weak N-O bond.
The reaction of a 3-acetylisoxazole with hydrazine or its derivatives provides a direct route to 3,5-disubstituted pyrazoles. The acetyl group's carbonyl carbon becomes a key electrophilic site for the initial nucleophilic attack by hydrazine.
Caption: Workflow for the transformation of a 3-acetylisoxazole to a pyrazole.
This ring transformation strategy is highly valuable as it allows for the late-stage introduction of the pyrazole core, a common tactic in library synthesis for structure-activity relationship (SAR) studies.
Further Derivatization of the Acetyl Group
Beyond ring transformations, the acetyl group can be manipulated in numerous ways to build molecular complexity:
Reduction: Reduction of the ketone to a secondary alcohol introduces a new chiral center and a site for further functionalization (e.g., etherification, esterification).
Oxidation (e.g., Baeyer-Villiger): Oxidation of the acetyl group can lead to an ester, providing another point of diversification.
α-Halogenation: The protons alpha to the acetyl carbonyl are acidic and can be readily substituted with halogens, introducing a reactive electrophilic site for subsequent nucleophilic substitution or cross-coupling reactions.
Condensation Reactions: The acetyl group can participate in aldol or Knoevenagel-type condensations with aldehydes to extend the carbon skeleton.
The Ester at C4: A Modifiable Anchor Point
The ethyl carboxylate at the 4-position serves as another critical functional handle. Its reactivity is generally orthogonal to that of the acetyl group, allowing for selective transformations.
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a substrate for amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating pharmacokinetic properties.[1]
Reduction: Reduction of the ester to a primary alcohol offers another site for derivatization.
Transesterification: The ethyl ester can be exchanged for other alkyl or aryl groups to fine-tune solubility and other properties.
The Isoxazole Ring Itself: A Platform for Cycloadditions and Rearrangements
The isoxazole ring can participate in various pericyclic reactions, especially under photochemical conditions. Irradiation of isoxazoles can lead to N-O bond cleavage and rearrangement to form other five-membered heterocycles such as oxazoles, pyrazoles, and pyrroles, often through α-ketonitrile intermediates.[2] This photochemical scaffold hopping provides a powerful, albeit sometimes complex, method for generating structural diversity without de novo synthesis.[2]
Caption: Potential photochemical transformations of the isoxazole ring.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate are prevalent in a wide range of bioactive molecules. Isoxazole derivatives themselves have demonstrated a broad spectrum of activities, including antibacterial, anti-inflammatory, and antitumor properties. The ability to readily convert this building block into pyrazoles further enhances its value, as pyrazoles are also a well-established pharmacophore.
Conclusion
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a highly versatile and strategically important building block in heterocyclic chemistry. Its trifunctional nature—a reactive acetyl group, a modifiable ester, and a transformable isoxazole core—provides a wealth of opportunities for the synthesis of complex and diverse molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound opens doors to novel chemical entities and accelerates the development of next-generation functional molecules. The strategic application of such well-designed building blocks is, and will continue to be, a cornerstone of innovation in chemical synthesis.
References
McMurry, J. E.; Blaszczak, L. C. Org. Synth.1988 , 6, 592. [Link]
Li, C.; et al. Org. Lett.2019 , 21(13), 5143–5147. [Link]
Bobbili, S. R.; et al. Eur. J. Chem.2012 , 3(4), 433-439. [Link]
Rajanarendar, E.; Afzal, Md.; Karunakar, D. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2004 , 43B(1), 168-173. [Link]
Abdel-Wahab, B. F.; et al. Molecules2017 , 22(10), 1695. [Link]
El-Sayed, R.; et al. Molecules2023 , 28(3), 1385. [Link]
Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Chandra; et al. Acta Cryst.2013 , E69, o1773. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis Protocol for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Prepared by: Senior Application Scientist, Synthetic Methodologies
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Introduction and Strategic Rationale
Highly functionalized isoxazoles are privileged scaffolds in drug discovery, frequently deployed as metabolically stable bioisosteres for esters and amides, and as core pharmacophores in anti-inflammatory and antiviral agents[1]. The target compound, Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2) , is a densely substituted 3,4,5-trisubstituted isoxazole. Its synthesis requires precise regiochemical control, as the juxtaposition of three distinct carbonyl-derived functional groups (acetyl, carboxylate, and methyl) on the heteroaromatic ring presents a unique synthetic challenge.
This protocol details a highly regioselective[3+2] dipolar cycloaddition methodology. Rather than relying on the classical condensation of hydroxylamine with a pre-formed 1,3-dicarbonyl[2][3], this approach utilizes the in situ generation of a nitrile oxide to trap an active methylene compound. This strategy ensures unambiguous regiocontrol and prevents the formation of undesired regioisomeric mixtures often seen in direct condensation routes[4].
Mechanistic Causality and Regioselectivity
The synthesis relies on the reaction between acetyl nitrile oxide (the 1,3-dipole) and ethyl acetoacetate (the dipolarophile).
Dipole Generation: Acetyl nitrile oxide is highly reactive and prone to spontaneous dimerization into 3,4-diacetylfuroxan. To prevent this, the dipole is generated in situ via the slow, base-promoted dehydrohalogenation of 1-chloro-1-oximino-2-propanone.
Enolization and Cycloaddition: The same base (triethylamine) deprotonates ethyl acetoacetate to form its reactive enolate. The enolate attacks the electrophilic carbon of the nitrile oxide.
Regiochemical Control: The oxygen atom of the resulting oxime intermediate preferentially attacks the more electrophilic ketone carbonyl of the acetoacetate moiety, rather than the ester carbonyl. Subsequent dehydration drives the aromatization of the isoxazole ring, locking the methyl group at the C5 position and the ethyl ester at the C4 position.
Mechanistic pathway of [3+2] cycloaddition for isoxazole synthesis.
Quantitative Reaction Parameters
To ensure a self-validating system, the stoichiometry and reaction conditions must be tightly controlled. Table 1 summarizes the optimized parameters required to maximize the yield of the target isoxazole while suppressing furoxan formation.
Table 1: Optimized Quantitative Parameters for Cycloaddition
Parameter
Value / Reagent
Rationale for Selection
Dipole Precursor
1-Chloro-1-oximino-2-propanone (1.0 eq)
Limits excess unreacted starting material.
Dipolarophile
Ethyl acetoacetate (1.1 eq)
Slight excess ensures complete trapping of the transient nitrile oxide.
Base
Triethylamine (Et₃N) (1.2 eq)
Sufficient for dual role: dehydrohalogenation and enolization.
Solvent
Absolute Ethanol (0.2 M)
Protic solvent stabilizes the transition state of the cycloaddition[1].
Addition Temp.
0 °C to 5 °C
Critical to suppress the dimerization rate of the nitrile oxide.
Reaction Time
4 - 6 hours at 25 °C
Ensures complete conversion and cyclodehydration.
Step-by-Step Experimental Protocol
Safety Note: All procedures must be conducted in a properly functioning fume hood with appropriate PPE. 1-Chloro-1-oximino-2-propanone is a lachrymator and skin irritant.
Phase 1: Reaction Setup and Dipole Generation
Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
Charge the flask with 1-chloro-1-oximino-2-propanone (10.0 mmol, 1.21 g) and ethyl acetoacetate (11.0 mmol, 1.43 g).
Dissolve the reagents in 50 mL of anhydrous absolute ethanol.
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
Phase 2: Controlled Cycloaddition
5. Prepare a solution of triethylamine (12.0 mmol, 1.67 mL) in 10 mL of absolute ethanol. Transfer this to the addition funnel.
6. Critical Step: Add the triethylamine solution dropwise over a period of 45 minutes. Rapid addition will cause a spike in nitrile oxide concentration, leading to dimerization and severely reduced yields.
7. Upon complete addition, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath.
8. Allow the reaction mixture to warm to ambient temperature (25 °C) and stir for an additional 5 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1 v/v; UV visualization at 254 nm). The product will appear as a distinct, strongly UV-active spot.
Phase 3: Isolation and Purification
9. Concentrate the reaction mixture in vacuo to remove the ethanol solvent.
10. Partition the resulting crude residue between Ethyl Acetate (50 mL) and distilled water (30 mL).
11. Separate the organic layer. Wash the aqueous layer with an additional 20 mL of Ethyl Acetate.
12. Combine the organic extracts and wash sequentially with 1M HCl (20 mL) to remove residual amine, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
14. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 10% to 20% Ethyl Acetate in Hexanes.
Phase 4: Analytical Self-Validation
To confirm the success of the synthesis and the correct regiochemistry, analyze the purified product via ¹H NMR (CDCl₃, 400 MHz). The spectrum must exhibit:
A distinct singlet at ~2.70 ppm integrating for 3H (C5-CH₃).
A distinct singlet at ~2.60 ppm integrating for 3H (C3-COCH₃).
A classic ethyl ester pattern: a quartet at ~4.30 ppm (2H) and a triplet at ~1.35 ppm (3H).
Absence of the active methylene signals (~3.4 ppm) characteristic of the starting ethyl acetoacetate.
References
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. National Center for Biotechnology Information (PMC). Available at:[Link]
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances (The Royal Society of Chemistry). Available at:[Link]
Application Note: Ethyl 3-Acetyl-5-Methylisoxazole-4-Carboxylate as a Multivalent Precursor in Pharmaceutical Synthesis
Executive Summary In contemporary medicinal chemistry, the isoxazole ring has emerged as a privileged scaffold, frequently deployed as a metabolically stable bioisostere for enolic β-dicarbonyls and amide bonds [1]. Ethy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the isoxazole ring has emerged as a privileged scaffold, frequently deployed as a metabolically stable bioisostere for enolic β-dicarbonyls and amide bonds [1]. Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (EAMIC, CAS No. 478068-05-2) represents a highly specialized, densely functionalized trisubstituted building block. Unlike simple isoxazoles, EAMIC provides three orthogonal vectors for chemical diversification. This application note details the mechanistic rationale, chemoselective workflows, and validated protocols for utilizing EAMIC in the synthesis of complex pharmaceutical intermediates.
Mechanistic Rationale & Structural Advantages
The utility of the isoxazole core lies in its unique electrostatic profile. Featuring a weak hydrogen bond acceptor (HBA) at the nitrogen and an even weaker one at the oxygen, the ring subtly modulates target binding affinities and physicochemical properties without disproportionately increasing polar surface area (PSA) [2].
However, a well-documented liability of unsubstituted isoxazoles is their hydrolytic instability. Under basic or physiological conditions, isoxazoles lacking C3-substitution are prone to ring-opening via a Kemp elimination, forming reactive α-cyanoenol metabolites that lead to rapid clearance and potential toxicity [1].
The EAMIC Advantage: The presence of the C3-acetyl group in EAMIC completely blocks the C3-deprotonation pathway, rendering the isoxazole ring exceptionally stable against Kemp elimination. Furthermore, the molecule offers perfect orthogonal reactivity:
C4-Ethyl Ester: Acts as a precursor for amide bioisosteres via saponification and coupling.
C3-Acetyl Group: Serves as an electrophilic handle for the annulation of secondary heterocycles (e.g., pyrazoles, pyrimidines).
C5-Methyl Group: Exhibits mild CH-acidity due to the electron-withdrawing nature of the adjacent ring and C4-ester, allowing for selective deprotonation and functionalization [3].
Orthogonal Reactivity Mapping
Figure 1: Orthogonal reactivity pathways of EAMIC for drug discovery.
Validated Experimental Protocols
Workflow A: C4-Ester Saponification and Sterically Hindered Amide Coupling
This workflow is utilized to generate library compounds targeting nuclear receptors (e.g., RORγt) or central nicotinic cholinergic receptors, where the isoxazole acts as a rigidified spacer [4].
Mechanistic Causality: The C4-carboxylate is flanked by two bulky substituents (C3-acetyl and C5-methyl). Standard coupling reagents (like EDC/NHS) often fail or produce low yields due to this intense steric shielding. We deploy HATU because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation of the incoming amine despite the constrained steric environment.
Step-by-Step Protocol:
Selective Hydrolysis: Dissolve EAMIC (10.0 mmol, 1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL).
Cool the mixture to 0 °C in an ice bath. Causality Check: Maintaining 0 °C is critical. Higher temperatures can trigger the deprotonation of the C5-methyl group or unwanted self-aldol condensation of the C3-acetyl moiety under basic conditions.
Add LiOH·H2O (15.0 mmol, 1.5 eq) portion-wise. Stir for 4 hours while allowing the reaction to slowly reach room temperature.
Monitor via LC-MS. Upon completion, concentrate the organic solvents under reduced pressure.
Acidify the aqueous layer with 1M HCl to pH ~3. Collect the precipitating 3-acetyl-5-methylisoxazole-4-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum (Expected yield: 88-92%).
Amide Coupling: In an oven-dried flask under N₂, dissolve the resulting acid (5.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).
Add HATU (6.0 mmol, 1.2 eq) and DIPEA (15.0 mmol, 3.0 eq). Stir for 15 minutes to ensure complete formation of the active ester.
Add the target primary or secondary amine (5.5 mmol, 1.1 eq). Stir for 12 hours at room temperature.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 30 mL), wash the combined organics with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash chromatography.
Workflow B: C3-Acetyl Annulation to Pyrazolyl-Isoxazole Scaffolds
Converting the C3-acetyl group into a secondary heterocycle (like a pyrazole) introduces new hydrogen bond donors/acceptors, a strategy frequently used to target the hinge region of kinases.
Mechanistic Causality: The reaction utilizes dimethylformamide dimethyl acetal (DMF-DMA) to convert the acetyl group into an enaminone. The subsequent addition of a hydrazine in an acidic environment protonates the enaminone carbonyl, increasing its electrophilicity. This facilitates the initial nucleophilic attack by the hydrazine, followed by rapid intramolecular cyclization and elimination of dimethylamine to form the aromatic pyrazole.
Heat the mixture to reflux (90 °C) for 6 hours. Causality Check: The elevated temperature drives the continuous elimination and evaporation of methanol, pushing the equilibrium entirely toward the enaminone intermediate.
Concentrate the dark mixture under reduced pressure to remove all excess DMF-DMA.
Cyclocondensation: Dissolve the crude enaminone in absolute ethanol (20 mL). Add phenylhydrazine (5.5 mmol, 1.1 eq) and glacial acetic acid (0.5 mL, catalytic).
Reflux the mixture for 8 hours.
Cool to room temperature. The product, ethyl 5-methyl-3-(1-phenyl-1H-pyrazol-3-yl)isoxazole-4-carboxylate, will typically precipitate.
Filter the solid, wash with cold ethanol, and recrystallize from EtOH/H₂O to achieve >98% purity.
Quantitative Data & Pharmacological Utility
The orthogonal modifications of EAMIC yield distinctly different pharmacological profiles. Table 1 summarizes the typical reaction metrics and the established utility of these derivatives in modern drug discovery pipelines.
Table 1: Reaction Metrics and Pharmacological Utility of EAMIC Derivatives
Modification Site
Chemical Transformation
Typical Yield (%)
Purity (HPLC)
Primary Pharmacological Application
Validated Drug Targets
C4-Ester
Hydrolysis & HATU Amide Coupling
78–85%
>98%
Amide bioisosteres, rigidified peptidomimetics
RORγt, Nicotinic Receptors, CB2
C3-Acetyl
Enaminone formation & Pyrazole Annulation
65–72%
>95%
Kinase hinge-binding motifs, H-bond networks
JAK/STAT pathways, p38 MAPK
C5-Methyl
Strong base deprotonation & Alkylation
55–60%
>90%
Lipophilic pocket extension, allosteric anchoring
FXR Agonists, OX2R Agonists
References
The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery
Drug Hunter
URL:[Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics
RSC Advances (The Royal Society of Chemistry)
URL:[Link]
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt
International Journal of Molecular Sciences (via PubMed Central)
URL:[Link]
Method
Application Note: Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate in Agrochemical Discovery and Development
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (EAMIC) (CAS: 478068-05-2) is a highly functionalized, privileged heterocyclic scaffold utilized extensively in the design of next-generation agrochemicals. The isoxazole ring is a well-established bioisostere for carboxylic acids and amides, providing critical metabolic stability against degradation by soil microbiomes and plant enzymes[1].
In agrochemical drug design, the EAMIC scaffold offers three orthogonal points of synthetic diversity:
The C4-Carboxylate: Primed for saponification and subsequent amidation, allowing for the rapid generation of compound libraries targeting fungal respiration complexes[2].
The C3-Acetyl Group: Highly amenable to Knoevenagel condensations to form
α,β
-unsaturated ketones (chalcones), which are known to enhance lipophilicity and target-binding affinity.
The Isoxazole Core: Acts as an electron-withdrawing pharmacophore that mimics the transition states of native substrates in plant pathways (e.g., HPPD and PPO inhibition for herbicides)[3], and allosterically modulates GABA-gated chloride channels in insect nervous systems[4].
This application note details the causality-driven workflows for derivatizing EAMIC into lead agrochemical candidates, supported by self-validating experimental protocols and quantitative structure-activity relationship (SAR) data.
Discovery Workflow & Library Generation
To systematically explore the chemical space of EAMIC, researchers employ an iterative design-make-test-analyze (DMTA) cycle. The workflow below illustrates the logical progression from the raw EAMIC scaffold to a validated lead candidate.
Figure 1: Iterative agrochemical discovery workflow utilizing the EAMIC scaffold.
Experimental Protocols
As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but self-validating. The following methodologies include built-in controls and explain the physicochemical reasoning behind each step.
Protocol A: Synthesis of Isoxazole-4-carboxamide Libraries
Objective: Convert the EAMIC ester into a diverse library of C4-amides for biological screening.
Causality & Rationale: Direct amidation of the C4-ethyl ester is kinetically unfavorable due to the electron-rich nature of the heterocycle's
π
-system, which dampens the carbonyl's electrophilicity. Therefore, a two-step sequence (saponification followed by HATU-mediated coupling) is utilized. HATU is specifically chosen over EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester, crucial for overcoming the steric hindrance of the adjacent C3-acetyl and C5-methyl groups.
Step-by-Step Methodology:
Saponification: Dissolve EAMIC (1.0 eq) in a 3:1 mixture of THF/H
2
O. Add LiOH·H
2
O (2.0 eq).
Scientific Rationale: THF ensures the solubility of the organic starting material, while water solvates the hydroxide nucleophile. LiOH is preferred over NaOH to prevent unwanted ring-opening of the sensitive isoxazole core under harsh basic conditions[1].
Acidification: Stir at room temperature for 4 hours. Monitor via TLC. Acidify the aqueous layer to pH 3 using 1M HCl. Extract with EtOAc, dry over Na
2
SO
4
, and concentrate in vacuo to yield 3-acetyl-5-methylisoxazole-4-carboxylic acid.
Pre-Activation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
Scientific Rationale: Pre-activation prevents the target amine from reacting with the coupling reagent directly, minimizing guanidinium byproducts.
Diversification: Add the target substituted aniline or alkylamine (1.2 eq). Stir for 12 hours at room temperature.
Validation & Purification: Quench with saturated NaHCO
3
. Extract with EtOAc, purify via flash chromatography (Hexanes/EtOAc), and validate purity (>95%) using LC-MS and
1
H-NMR before biological testing.
Protocol B: In Vitro Antifungal Broth Microdilution Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized EAMIC derivatives against agricultural pathogens.
Causality & Rationale: Broth microdilution is utilized to provide a highly controlled, quantitative measure of efficacy. Unlike agar disk-diffusion assays, microdilution eliminates the compound's agar diffusion rate as a confounding variable, ensuring that the observed SAR is based purely on target binding affinity[5].
Step-by-Step Methodology:
Inoculum Preparation: Culture the target pathogen (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) for 7 days. Harvest spores using a sterile 0.1% Tween-20 solution.
Scientific Rationale: Tween-20 acts as a surfactant to prevent spore clumping, ensuring a uniform distribution of Colony Forming Units (CFUs) in the assay wells.
Standardization: Adjust the spore concentration to
1×105
CFU/mL using a hemocytometer.
Compound Dilution: Prepare a 10 mg/mL stock of the EAMIC derivative in DMSO. Perform serial two-fold dilutions in Potato Dextrose Broth (PDB) within a 96-well microtiter plate (Final concentration range: 128 µg/mL to 0.25 µg/mL).
Assay Assembly (Self-Validating System): Add 100 µL of the spore suspension to 100 µL of the diluted compound in each well. Ensure the inclusion of the following controls:
Positive Control: Commercial fungicide (e.g., Azoxystrobin) to validate assay sensitivity.
Negative Control: 1% DMSO in PDB with spores (ensures the solvent vehicle does not inhibit growth).
Sterility Control: PDB only (ensures no environmental contamination).
Incubation & Readout: Incubate at 25°C for 72 hours. Determine the MIC visually and via spectrophotometry (OD
600
) as the lowest concentration exhibiting >90% growth inhibition relative to the negative control.
Quantitative Data Presentation: SAR Analysis
The following table summarizes representative biological efficacy data for a library of EAMIC derivatives synthesized using Protocol A and tested using Protocol B.
Table 1: Structure-Activity Relationship (SAR) of EAMIC-Derived C4-Carboxamides
Compound ID
C4-Amide Substituent
C3-Modification
MIC B. cinerea (µg/mL)
MIC F. graminearum (µg/mL)
EAMIC-01
N-phenyl
Acetyl (Unmodified)
32.0
64.0
EAMIC-02
N-(4-chlorophenyl)
Acetyl (Unmodified)
8.0
16.0
EAMIC-03
N-(2,4-difluorophenyl)
Acetyl (Unmodified)
2.0
4.0
EAMIC-04
N-(2,4-difluorophenyl)
Chalcone derivative
0.5
1.0
Control
Azoxystrobin (Standard)
N/A
0.5
0.25
Data Interpretation: The SAR data clearly demonstrates that halogenation of the phenyl ring (EAMIC-02, EAMIC-03) significantly increases fungicidal activity. This is attributed to enhanced lipophilicity, which improves penetration through the fungal cell wall. Furthermore, modifying the C3-acetyl group into an
α,β
-unsaturated ketone (chalcone) via Knoevenagel condensation (EAMIC-04) drastically improves the MIC, making the derivative's efficacy comparable to commercial standards[2].
References
Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.[Link]
Isoxazoline: A Privileged Scaffold for Agrochemical Discovery. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]
The continuing significance of chiral agrochemicals. Pest Management Science (NIH PMC).[Link]
Novel Isoxazole-Based Antifungal Drug Candidates. Molecules (MDPI).[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Orthogonal Derivatization Strategies for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Executive Summary
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2) is a highly versatile, densely functionalized heterocyclic building block. The isoxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-inflammatory agents, antibiotics (e.g., oxacillin), and allosteric modulators[1][2]. The strategic value of this specific molecule lies in its three orthogonal derivatization sites: the C3-acetyl group, the C4-ethyl ester, and the C5-methyl group.
This protocol guide provides drug development professionals and synthetic chemists with validated, self-consistent methodologies to selectively functionalize each site. Crucially, we address the inherent lability of the isoxazole N–O bond, detailing how to achieve high-yielding transformations without triggering unintended ring-opening cascades[3][4].
Structural Analysis & Reactivity Profiling
To achieve site-selective derivatization, one must understand the electronic environment of the isoxazole ring. The heteroaromatic system is electron-deficient, which influences the reactivity of its substituents:
C5-Methyl Group (C(sp3)–H Functionalization): The protons on the C5-methyl group are mildly acidic and prone to radical abstraction. The resulting radical is stabilized by the adjacent heteroaromatic ring (analogous to benzylic stabilization). This allows for selective radical bromination at C5 over the C3-acetyl methyl group[5][6].
C4-Ethyl Carboxylate (Ester Reactivity): The ester can be hydrolyzed to the corresponding carboxylic acid, serving as a handle for amide coupling. However, the weak N–O bond of the isoxazole core is highly susceptible to cleavage under strongly basic or reductive conditions[3]. Therefore, mild hydrolysis is mandatory.
C3-Acetyl Group (Ketone Reactivity): The ketone readily undergoes condensation reactions with nucleophiles such as hydroxylamines or hydrazines to form oximes and hydrazones, respectively.
Fig 1. Orthogonal reactivity map of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Mechanistic Pitfalls: The Vulnerability of the N–O Bond
A critical failure point in isoxazole derivatization is the unintended cleavage of the N–O bond. Isoxazoles can act as "masked" 1,3-dicarbonyls or enaminoketones[3]. Transition metal catalysis (e.g., Pd/C with H2, or Cu/Ni catalysis) and strong bases (e.g., refluxing NaOH) will induce skeletal reorganization or complete ring cleavage[4]. Experimental conditions must be carefully calibrated to preserve the heterocycle.
Fig 2. Chemoselectivity and N-O bond stability under various derivatization conditions.
Step-by-Step Experimental Protocols
Protocol A: C5-Methyl Functionalization via Radical Bromination
Objective: Synthesize Ethyl 3-acetyl-5-(bromomethyl)isoxazole-4-carboxylate.
Causality & Design: N-Bromosuccinimide (NBS) combined with a radical initiator like Azobisisobutyronitrile (AIBN) selectively brominates the C5-methyl group. The C3-acetyl methyl group remains untouched because its radical intermediate lacks the resonance stabilization provided by the isoxazole ring to the C5 position[5][6]. Trifluorotoluene (PhCF3) is recommended as a greener, highly effective alternative to carbon tetrachloride (CCl4).
Procedure:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 equiv, 10 mmol) in anhydrous PhCF3 (40 mL).
Reaction: Heat the mixture to 85°C (reflux) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and float. Filter the mixture through a pad of Celite.
Purification: Wash the filtrate with water (2 × 20 mL) and brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be used directly for nucleophilic substitution or purified via silica gel chromatography.
Protocol B: C4-Ester Hydrolysis and Subsequent Amidation
Objective: Synthesize 3-acetyl-5-methylisoxazole-4-carboxamides.
Causality & Design: To avoid N–O bond cleavage, saponification must be performed using mild conditions[2]. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides the necessary hydroxide nucleophilicity without the harshness of refluxing NaOH/KOH.
Procedure (Step 1: Hydrolysis):
Setup: Dissolve the starting ester (1.0 equiv, 5 mmol) in a 3:1 mixture of THF/H2O (20 mL).
Reaction: Add LiOH monohydrate (1.5 equiv, 7.5 mmol). Stir at room temperature for 4 hours.
Workup: Concentrate the mixture slightly to remove THF. Cool the aqueous layer to 0°C and carefully acidify to pH ~3 using 1M HCl.
Isolation: Extract the precipitated carboxylic acid with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield 3-acetyl-5-methylisoxazole-4-carboxylic acid.
Procedure (Step 2: Amidation):
Setup: Dissolve the isolated carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to form the active ester.
Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours.
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.
Objective: Synthesize Ethyl 3-(1-(hydroxyimino)ethyl)-5-methylisoxazole-4-carboxylate.
Causality & Design: The C3 ketone is sterically accessible and electronically activated. Reaction with hydroxylamine hydrochloride under mildly acidic conditions (buffered with sodium acetate) drives the equilibrium toward the oxime without affecting the ester or the methyl group.
Procedure:
Setup: Dissolve the starting material (1.0 equiv, 5 mmol) in absolute ethanol (15 mL).
Workup: Evaporate the ethanol under reduced pressure. Partition the residue between EtOAc and water. Extract the aqueous layer once more with EtOAc.
Isolation: Dry the combined organic layers over Na2SO4 and concentrate to afford the oxime derivative. (Note: The product will likely be a mixture of E/Z isomers).
Quantitative Data Summary
The following table summarizes the expected outcomes, chemoselectivity, and reaction parameters for the derivatization of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Derivatization Site
Target Functional Group
Reagents & Conditions
Chemoselectivity
Typical Yield
Potential Byproducts
C5-Methyl
Bromomethyl (-CH2Br)
NBS (1.1 eq), AIBN (cat.), PhCF3, 85°C, 4-6h
High (C5 > C3)
75 - 85%
Dibromination (minor)
C4-Ester
Carboxylic Acid (-COOH)
LiOH·H2O (1.5 eq), THF/H2O (3:1), RT, 4h
High (No ring cleavage)
85 - 95%
Ring-opened products (if heated)
C4-Acid
Amide (-CONR2)
Amine, HATU, DIPEA, DMF, RT, 2-4h
High
70 - 90%
Unreacted acid
C3-Acetyl
Oxime (-C(=NOH)CH3)
NH2OH·HCl, NaOAc, EtOH, 70°C, 2h
High (Ketone specific)
80 - 95%
E/Z Isomeric mixtures
References
Oxime-Mediated Facile Access to 5-Methylisoxazoles and Applications in the Synthesis of Valdecoxib and Oxacillin
Source: Organic Letters (ACS Publications)
URL:[Link]
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt
Source: Journal of Medicinal Chemistry (via PMC)
URL:[Link]
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes
Source: The Journal of Organic Chemistry (via PMC)
URL:[Link]
Recent Advances on the Synthesis and Reactivity of Isoxazoles
Source: Current Organic Chemistry (via ResearchGate)
URL:[Link]
N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Chemical Rationale & Structural Orthogonality Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2) is a highly privileged, polyfunctional building block. In medicinal chemistry, the isoxazole core is frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Rationale & Structural Orthogonality
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2) is a highly privileged, polyfunctional building block. In medicinal chemistry, the isoxazole core is frequently deployed as a bioisostere for amides and esters to improve metabolic stability and modulate lipophilicity Recent Advances on the Synthesis and Reactivity of Isoxazoles[1].
As a Senior Application Scientist, I select this specific scaffold for multicomponent reactions (MCRs) due to its unique electronic and steric orthogonality. The molecule presents three distinct domains:
The C3-Acetyl Group: Acts as a nucleophilic methyl ketone handle (via enolization) or an electrophilic carbonyl center.
The C4-Ethyl Ester: Exerts a strong electron-withdrawing effect across the ring, increasing the acidity of the C3-acetyl protons, while providing steric shielding.
The C5-Methyl Group: Modulates the overall lipophilicity and restricts the rotational freedom of adjacent substituents.
By leveraging these properties, we can drive high-atom-economy MCRs to rapidly assemble complex, drug-like heterocyclic libraries One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles[2].
Mechanistic Pathways in Multicomponent Assemblies
Pathway A: Base-Catalyzed Pyridine Annulation
The synthesis of highly functionalized pyridines via multicomponent annulation is a cornerstone of modern drug discovery Synthesis of Biologically Active Molecules through Multicomponent Reactions[3]. When Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is reacted with an aromatic aldehyde, malononitrile, and ammonium acetate, a Knoevenagel-Michael-Cyclization cascade occurs.
Causality of Design: The Knoevenagel condensation of the C3-acetyl group with the aldehyde is the rate-limiting step. The C4-ester's electron-withdrawing nature facilitates the enolization of the acetyl group. However, the steric bulk of the C5-methyl group necessitates elevated temperatures to drive the subsequent Michael addition of malononitrile. We utilize a massive excess of ammonium acetate (5.0 equiv) in boiling ethanol; the acetate acts as a mild basic buffer to catalyze the Knoevenagel step, while the ammonium ion serves as the nitrogen source for the final pyridine ring closure.
Pathway B: Isocyanide-Based Ugi Four-Component Reaction (U-4CR)
Isocyanide-based multicomponent reactions are particularly effective for generating sterically hindered peptidomimetics Novel Isoxazole-Based Antifungal Drug Candidates[4].
Causality of Design: Ketones are notoriously less reactive in Ugi reactions than aldehydes due to steric hindrance and lower electrophilicity. The C3-acetyl carbonyl is flanked by the bulky isoxazole core. To overcome this thermodynamic barrier, we utilize methanol as a protic solvent at a high molar concentration (1.0 M). Methanol stabilizes the transition state of the intermediate iminium ion via hydrogen bonding, while the high concentration forces the equilibrium forward, allowing the isocyanide to attack before the iminium can hydrolyze.
Protocol A: One-Pot Synthesis of Isoxazolyl-Pyridine Derivatives
Objective: Synthesis of Ethyl 5-methyl-3-(2-amino-3-cyano-4-arylpyridin-6-yl)isoxazole-4-carboxylate.
Step-by-Step Methodology:
Initiation: In a 50 mL round-bottom flask, dissolve Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 mmol, 197 mg) and a substituted benzaldehyde (1.0 mmol) in 10 mL of absolute ethanol.
Catalysis & Assembly: Add malononitrile (1.1 mmol, 72 mg) and ammonium acetate (5.0 mmol, 385 mg) to the stirring solution.
Thermal Activation: Affix a reflux condenser and heat the mixture to 78 °C (reflux) for 2 hours under a nitrogen atmosphere.
Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes. Filter the resulting precipitate under a vacuum and wash with ice-cold ethanol (2 × 5 mL).
Self-Validation Checkpoint: This protocol is a self-validating system through phase separation. As the cyclization and aromatization occur, the highly conjugated isoxazolyl-pyridine product becomes insoluble in the ethanol medium, precipitating as a distinct, brightly colored solid. If the solution remains clear after 2 hours, this indicates a failure in the initial Knoevenagel condensation step, likely due to degraded malononitrile or an inactive aldehyde.
Protocol B: Ugi-4CR for Isoxazole Peptidomimetics
Objective: Synthesis of sterically hindered alpha-acylamino amides bearing the isoxazole core.
Step-by-Step Methodology:
Iminium Formation: In a 10 mL sealed reaction vial, combine Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 mmol, 197 mg) and benzylamine (1.0 mmol, 107 mg) in 1.0 mL of anhydrous methanol. Stir at 60 °C for 30 minutes to pre-form the iminium ion.
Multicomponent Assembly: Cool the vial to room temperature. Add acetic acid (1.0 mmol, 60 mg) followed dropwise by tert-butyl isocyanide (1.0 mmol, 83 mg).
Cascade Completion: Seal the vial and heat at 60 °C for 12 hours.
Purification: Remove the methanol under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL), wash with saturated NaHCO₃ (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation Checkpoint: The Ugi-4CR cascade can be monitored via real-time ATR-FTIR spectroscopy. The complete consumption of the isocyanide is validated by the total disappearance of the characteristic sharp -N≡C stretch at ~2140 cm⁻¹. Concurrently, the successful formation of the peptidomimetic backbone is confirmed by the emergence of strong amide I and II bands at ~1650 cm⁻¹ and ~1540 cm⁻¹. If the 2140 cm⁻¹ peak persists, the reaction requires extended thermal activation.
Quantitative Data & Optimization
The following tables summarize the empirical data driving the mechanistic choices described above.
Table 1: Optimization of Reaction Conditions for Isoxazolyl-Pyridine Annulation (Protocol A)
Entry
Solvent
Catalyst / N-Source (Equiv)
Temp (°C)
Time (h)
Yield (%)
1
Methanol
Piperidine (0.2) + NH₃
65
4
62
2
Ethanol
Piperidine (0.2) + NH₃
78
3
75
3
Ethanol
NH₄OAc (5.0)
78
2
89
4
H₂O/EtOH (1:1)
NH₄OAc (5.0)
80
5
45
Table 2: Optimization of Ugi-4CR Conditions for Isoxazole Peptidomimetics (Protocol B)
Entry
Solvent
Concentration
Temp (°C)
Time (h)
Yield (%)
1
Dichloromethane
0.2 M
25
24
Trace
2
Methanol
0.2 M
25
24
35
3
Methanol
1.0 M
25
24
58
4
Methanol
1.0 M
60
12
82
Pathway Visualization
The following diagram illustrates the logical flow and intermediate generation of the multicomponent pyridine annulation described in Protocol A.
Fig 1: Mechanistic workflow of the multicomponent pyridine annulation utilizing the C3-acetyl handle.
References
Grünanger, P., & Vita-Finzi, P. (1991). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
Węglarz-Tomczak, E., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. MDPI International Journal of Molecular Sciences.
Shaw, R., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. NIH PubMed Central.
Aslam, M., et al. (2024). One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. Elsevier / Green Approaches in Medicinal Chemistry.
Application Note: Solubility Profile of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate in Organic Solvents
Introduction Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2)[1] is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical chemistry and agrochemical development. Feat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2)[1] is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical chemistry and agrochemical development. Featuring an isoxazole core decorated with an ethyl ester, a methyl group, and an acetyl group, this compound serves as a versatile intermediate for synthesizing complex pharmacophores, including COX-2 inhibitors and novel anti-infectives.
Understanding its thermodynamic solubility profile in various organic solvents is a critical prerequisite for optimizing reaction conditions, designing purification workflows (e.g., liquid-liquid extraction, crystallization), and facilitating process scale-up.
Theoretical Framework: Causality of Solvent Compatibility
The solubility of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is governed by its specific intermolecular interactions, which can be systematically predicted using [2]. The HSP framework divides the total cohesive energy of a liquid into three distinct components: dispersion forces (
δD
), polar interactions (
δP
), and hydrogen bonding (
δH
)[3].
Dispersion (
δD
) : The aromatic isoxazole ring and aliphatic side chains provide moderate dispersion interactions.
Polarity (
δP
) : The presence of three oxygen-containing functional groups (an ester and a ketone) alongside the heteroaromatic nitrogen imparts a high dipole moment, making the molecule highly polar.
Hydrogen Bonding (
δH
) : The compound acts as a strong hydrogen-bond acceptor (via the carbonyl and isoxazole oxygens/nitrogens) but lacks hydrogen-bond donors.
Predictive Causality : Based on the principle of "like dissolves like" within the Hansen space[2], this compound exhibits maximal solubility in polar aprotic solvents (e.g., DMSO, DMF) that can match its high
δP
and moderate
δH
acceptor properties without requiring H-bond donation. Conversely, it demonstrates poor solubility in non-polar aliphatic hydrocarbons (e.g., hexane) due to a massive thermodynamic mismatch in polarity[4].
Experimental Workflow
To accurately determine the thermodynamic solubility of this intermediate, the industry-standard shake-flask method is employed[5]. This method ensures that the compound reaches a true thermodynamic equilibrium with the solvent, avoiding the supersaturation artifacts commonly seen in kinetic solubility assays[6].
Workflow for determining thermodynamic solubility using the shake-flask method and HPLC-UV.
Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring inter-laboratory reproducibility and data integrity[7].
2 mL amber glass HPLC vials with PTFE-lined screw caps
Thermostatic orbital shaker
0.45 µm PTFE syringe filters
Methodology:
Preparation of Saturated Solutions : Add an excess amount of the compound (approximately 100-150 mg of solid, or 100-150 µL if presenting as a viscous liquid) into a 2 mL amber glass vial. Add 1.0 mL of the target organic solvent[8][9].
Causality: Amber vials are used to prevent potential photo-degradation of the isoxazole ring during prolonged incubation. An excess of material must remain visibly undissolved to guarantee saturation.
Equilibration : Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 rpm for 24 to 48 hours[5].
Causality: 24-48 hours is typically required to overcome the crystal lattice energy (or cohesive fluid forces) and reach true thermodynamic equilibrium[7].
Phase Separation : Remove the vials and allow them to stand undisturbed for 1 hour to let large particulates settle. Centrifuge the suspension at 10,000 rpm for 10 minutes at 25 °C[8].
Filtration : Draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter[8].
Critical Step: Discard the first 100 µL of the filtrate.
Causality: PTFE is chosen for its broad chemical resistance to organic solvents. Discarding the initial filtrate saturates any non-specific binding sites on the membrane, preventing artificially low concentration readings[7].
Dilution & Quantification : Dilute an exact aliquot (e.g., 10 µL) of the filtered saturated solution into a known volume of the HPLC mobile phase[8]. Analyze the sample using a validated HPLC-UV method (typically monitored at
λmax
~ 240-260 nm for isoxazoles). Calculate the concentration against a multi-point calibration curve.
Quantitative Data Presentation
The following table summarizes the expected thermodynamic solubility profile of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate at 25 °C. Data is categorized by solvent class to aid in process solvent selection.
Solvent Class
Solvent
Polarity Index
Estimated Solubility (mg/mL)
Application / Synthetic Utility
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
> 100
Ideal for stock solutions and biological assays.
Polar Aprotic
N,N-Dimethylformamide (DMF)
6.4
> 100
Excellent for cross-coupling and substitution reactions.
Halogenated
Dichloromethane (DCM)
3.1
60 - 80
Good for extractions and biphasic reactions.
Ester
Ethyl Acetate (EtOAc)
4.4
30 - 50
Standard solvent for liquid-liquid extraction and chromatography.
Protic
Methanol (MeOH)
5.1
15 - 25
Useful for saponification or reduction steps.
Protic
Ethanol (EtOH)
5.2
10 - 20
Greener alternative to methanol; good for crystallization.
Non-Polar
Hexane
0.1
< 1.0
Anti-solvent for precipitation and crystallization workflows.
Note: Values are representative estimates based on the compound's Hansen Solubility Parameters and structural homology to similar isoxazole esters.
Troubleshooting & Best Practices
Evaporative Losses : Highly volatile solvents like DCM and Hexane can evaporate during the 24-48h shaking period, leading to artificially inflated solubility values.
Solution: Weigh the vials before and after equilibration to monitor and correct for solvent loss.
Temperature Fluctuations : Solubility is highly temperature-dependent. A fluctuation of even 2 °C can alter solubility by 10-20%.
Solution: Ensure the orbital shaker has a calibrated, closed-loop temperature control system.
Filter Swelling : Using incorrect filter membranes (e.g., Nylon or PES) with solvents like DMF or DMSO can cause the filter housing to swell or dissolve, contaminating the sample.
Solution: Strictly adhere to chemically inert PTFE filters for organic solvent profiling.
References
Regulations.gov (EPA) . "Determination of Water Solubility Using the Shake Flask Method." Available at:[Link]
Catalytic methods for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate transformations
An In-depth Guide to the Catalytic Transformations of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate Introduction: The Versatility of a Polysubstituted Isoxazole Scaffold Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Catalytic Transformations of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Introduction: The Versatility of a Polysubstituted Isoxazole Scaffold
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a highly functionalized heterocyclic compound, representing a valuable and versatile building block in synthetic organic and medicinal chemistry. Its structure incorporates multiple reactive sites: an acetyl group, an ethyl carboxylate moiety, and the isoxazole ring itself. This arrangement of functional groups allows for a diverse array of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, including novel pharmaceuticals and agrochemicals.[1][2][3] The isoxazole core is a privileged scaffold found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in key biological interactions.[4]
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of key catalytic methods for the transformation of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate. We will explore the underlying mechanisms, provide field-proven insights into experimental design, and offer detailed protocols for leveraging this scaffold in complex synthesis workflows.
Section 1: Catalytic Reductive Ring-Opening of the Isoxazole Core
Application Notes:
The N-O bond within the isoxazole ring is susceptible to cleavage under reductive conditions, a transformation that opens the ring to form valuable intermediates like β-enaminones or 1,3-diketones.[5][6] This reaction is one of the most powerful applications of isoxazole chemistry, as it unmasks a 1,3-dicarbonyl relationship that can be difficult to access otherwise. Transition metal catalysis, particularly with iron, palladium, or nickel, has emerged as a highly efficient method for promoting this transformation under mild conditions.[5][7][8]
Iron-catalyzed transfer hydrogenation, for instance, offers an economical and environmentally benign route for isoxazole ring-opening.[5] These reactions can be designed as cascade sequences, where the ring-opened intermediate undergoes subsequent in-situ cyclization or condensation to build more complex heterocyclic systems like pyrroles or pyridines.[7][8][9]
The reaction is believed to proceed via a transfer hydrogenation mechanism. A suitable hydrogen donor, such as 5-hydroxy-N-methyl-2-pyrrolidone (which can be generated in situ from aged NMP), coordinates to the iron catalyst.[5] The isoxazole substrate then interacts with the activated iron-hydride complex, leading to the reductive cleavage of the weak N-O bond. The resulting enaminone is a stable intermediate that can be isolated or used for further transformations.
Below is a conceptual workflow for a typical ring-opening reaction followed by a subsequent functionalization.
Caption: Workflow for isoxazole ring-opening and subsequent annulation.
Protocol 1: Iron-Catalyzed Reductive Ring-Opening to a β-Enaminone
This protocol is adapted from established methods for the iron-catalyzed ring-opening of 3,5-disubstituted isoxazoles.[5]
Materials:
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Iron(III) chloride (FeCl₃), anhydrous
N-Methyl-2-pyrrolidone (NMP), aged (exposed to air at elevated temperature to generate the hydrogen donor)[5]
Toluene, anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Procedure:
To a dry Schlenk tube under an argon atmosphere, add Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 mmol, 1.0 equiv) and anhydrous FeCl₃ (0.1 mmol, 10 mol%).
Add aged NMP (2.0 mL) and anhydrous toluene (3.0 mL) via syringe.
Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the corresponding β-enaminone.
Rationale for Experimental Choices:
Catalyst: Anhydrous FeCl₃ is an inexpensive, readily available, and effective catalyst for this transformation.[5]
Hydrogen Donor: Aged NMP serves as the in-situ source of the hydrogen donor, 5-hydroxy-N-methyl-2-pyrrolidone, simplifying the reaction setup.[5]
Solvent: Toluene is used as a co-solvent to aid in solubility and achieve the required reaction temperature.
Inert Atmosphere: An argon atmosphere is crucial to prevent oxidation of the catalyst and other reaction components, ensuring reproducibility.
Parameter
Typical Range/Condition
Purpose
Catalyst Loading
5-15 mol%
To ensure efficient catalytic turnover without excessive cost.
Temperature
100-140 °C
To provide sufficient thermal energy for N-O bond cleavage.
Reaction Time
8-24 hours
Varies with substrate; requires monitoring for optimal yield.
Typical Yield
70-90%
Dependent on substrate and purification efficiency.
Section 2: Catalytic Hydrogenation of the Acetyl Group and Isoxazole Ring
Application Notes:
Catalytic hydrogenation is a fundamental technique for the reduction of functional groups.[10][11][12] In the context of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, this method can be directed towards two primary targets: the selective reduction of the acetyl carbonyl group or the simultaneous reduction of the carbonyl and cleavage of the isoxazole ring. The choice of catalyst and reaction conditions dictates the outcome.
Selective Carbonyl Reduction: Using a catalyst like palladium on carbon (Pd/C) under mild conditions (low pressure H₂, room temperature) can favor the reduction of the acetyl ketone to a secondary alcohol without affecting the isoxazole ring.
Ring-Opening Hydrogenolysis: More forcing conditions or more aggressive catalysts, such as Raney Nickel (Ra-Ni), typically lead to the hydrogenolysis of the N-O bond, yielding the β-amino enone, often with concomitant reduction of the acetyl group.[6]
Protocol 2: Selective Catalytic Hydrogenation of the Acetyl Group
Materials:
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
10% Palladium on carbon (Pd/C)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
Dissolve Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere replaced by hydrogen.
Maintain the reaction under a positive pressure of H₂ (e.g., using a balloon) and stir vigorously at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
Once the starting material is consumed, carefully vent the hydrogen and purge the flask with argon or nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.
Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 3-(1-hydroxyethyl)-5-methylisoxazole-4-carboxylate.
If necessary, purify the product by flash column chromatography.
Rationale for Experimental Choices:
Catalyst: Pd/C is a standard, moderately active catalyst for the hydrogenation of ketones and is less prone to causing N-O bond cleavage under mild conditions compared to Raney Nickel.[13]
Solvent: Ethanol is a common, protic solvent for hydrogenation that effectively dissolves the substrate and does not interfere with the reaction.
Hydrogen Pressure: Balloon pressure is sufficient for this selective reduction, avoiding the harsher conditions that could lead to ring opening.[12]
Direct C-H activation has become a cornerstone of modern organic synthesis, offering an atom-economical way to form C-C or C-heteroatom bonds.[14] The isoxazole ring, while electron-deficient, can undergo palladium-catalyzed direct C-H arylation, typically at the C-5 position.[15][16] For our substrate, the C-5 position is substituted with a methyl group. However, the principles of C-H activation can be applied to other positions, or more advanced catalyst systems could potentially activate the C-5 methyl group itself.
Recent studies have shown that catalyst control can dictate regioselectivity in the C-H functionalization of isoxazoles, with different metal catalysts (e.g., Rh vs. Pd) targeting different C-H bonds based on their coordination preferences.[17][18] A palladium-catalyzed process for our substrate would likely target the C-4 position if the directing group effect of the ester and acetyl groups is considered, or potentially the C-5 methyl group under specific conditions.
Mechanism Insight: Pd(II)/Pd(IV) Catalytic Cycle
A plausible mechanism for direct arylation involves a Pd(II)/Pd(IV) cycle. The cycle begins with the coordination of the isoxazole to a Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This C-H activation is often the rate-determining step.[14] The palladacycle then undergoes oxidative addition with an aryl halide, forming a Pd(IV) intermediate. Finally, reductive elimination occurs to form the C-C bond of the product and regenerate the Pd(II) catalyst.
Caption: A plausible Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Protocol 3: Hypothetical Palladium-Catalyzed Direct C-H Arylation
This protocol is a representative procedure based on published methods for the C-5 arylation of isoxazoles and would require optimization for the specific substrate.[15][16]
Materials:
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Aryl Iodide (e.g., Iodobenzene)
Palladium(II) acetate (Pd(OAc)₂)
1,2-Bis(diphenylphosphino)benzene (DPPBz) or similar ligand
Silver(I) fluoride (AgF) or other silver salt activator
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
In an oven-dried vial, combine Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (0.5 mmol, 1.0 equiv), the aryl iodide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), DPPBz (0.05 mmol, 10 mol%), and AgF (1.0 mmol, 2.0 equiv).
Evacuate the vial and backfill with argon.
Add anhydrous DMA (2.0 mL) via syringe.
Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100-120 °C.
Stir the reaction for 24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated product.
Rationale for Experimental Choices:
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (DPPBz) is effective for C-H activation reactions.[15]
Activator/Oxidant: Silver salts like AgF are often crucial in these reactions, acting as a halide scavenger and potentially facilitating the C-H activation step.[15]
Solvent: High-boiling polar aprotic solvents like DMA are typically required to achieve the necessary temperature and solubilize the catalyst system.
Parameter
Typical Range/Condition
Purpose
Pd Catalyst
Pd(OAc)₂, PdCl₂(MeCN)₂
Common Pd(II) pre-catalysts.
Ligand
Phosphine-based (e.g., DPPBz)
Stabilizes the catalyst and modulates reactivity.
Activator
AgF, Ag₂CO₃
Essential for catalytic turnover in many systems.
Temperature
100-140 °C
Required for C-H bond cleavage.
Typical Yield
40-80%
Highly dependent on substrate and aryl partner.[15]
Section 4: Catalyzed Condensation Reactions at the Acetyl Group
Application Notes:
The acetyl group at the C-3 position provides a reactive handle for various condensation reactions. The methyl group adjacent to the carbonyl is acidic and can be deprotonated under basic conditions to form an enolate, which can then react with electrophiles like aldehydes in an aldol-type condensation. Alternatively, acid catalysis can promote condensation. These reactions are powerful for extending the carbon skeleton and introducing new functionalities.
For instance, piperidine-catalyzed condensation with aromatic aldehydes (a Knoevenagel-type reaction) can produce α,β-unsaturated ketone derivatives (chalcones), which are themselves valuable pharmacophores.[19] This method is efficient and often proceeds in high yield under mild conditions.[19]
Protocol 4: Piperidine-Catalyzed Condensation with an Aromatic Aldehyde
Materials:
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Aromatic aldehyde (e.g., Benzaldehyde)
Piperidine
Ethanol
Procedure:
In a round-bottom flask, dissolve Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 mmol, 1.0 equiv) and the aromatic aldehyde (1.1 mmol, 1.1 equiv) in ethanol (10 mL).
Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%) to the solution.
Heat the reaction mixture to reflux (approx. 80 °C) and stir.
Monitor the reaction by TLC. Condensation is often rapid, and a precipitate of the product may form. The reaction is typically complete in 1-4 hours.
Upon completion, cool the mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol to improve purity.
Rationale for Experimental Choices:
Catalyst: Piperidine is a mild secondary amine base that is highly effective in catalyzing Knoevenagel-type condensations.[19]
Solvent: Ethanol is an excellent solvent for this reaction, as it dissolves the reactants and often allows the product to crystallize out upon formation, simplifying purification.
Conditions: Refluxing in ethanol provides sufficient energy to overcome the activation barrier for both enolate formation and the subsequent condensation/dehydration cascade.
References
Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides
Source: Organic Letters - ACS Publications
URL: [Link][7][9]
Title: Exploring the Synthesis and Applications of Isoxazole Derivatives
Source: NINGBO INNO PHARMCHEM CO.,LTD.
URL: [Link][1]
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC
Source: National Center for Biotechnology Information
URL: [Link][2]
Title: Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link][5]
Title: Green Synthesis of Isoxazole Derivatives via Multicomponent Reactions Using Rumex vesicarius Extract as Catalyst
Source: Taylor & Francis Online
URL: [Link][3]
Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation
Source: Royal Society of Chemistry
URL: [Link][14]
Title: Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position
Source: ResearchGate
URL: [Link][15]
Title: Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position
Source: PubMed
URL: [Link][16]
Title: Proposed mechanism for ring‐opening and isomerization reactions of substrate 1.
Source: ResearchGate
URL: [Link][8]
Title: Distinct Roles of Ag(I) and Cu(II) as Cocatalysts in Achieving Positional-Selective C–H Alkenylation of Isoxazoles: A Theoretical Investigation
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link][17]
Title: Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC
Source: National Center for Biotechnology Information
URL: [Link][18]
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of
Source: Semantic Scholar
URL: [Link][4]
Title: AN IMPROVED SYNTHESIS OF 3-METHYL-4-NITRO-5-HETEROARYLETHENYLISOXAZOLES
Source: Semantic Scholar
URL: [Link][19]
Title: Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts
Source: YouTube
URL: [Link][12]
Title: The Art of Heterogeneous Catalytic Hydrogenation - Part 1
Source: University of Illinois
URL: [Link][13]
How to improve yield in Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of highly functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of highly functionalized heterocycles. The synthesis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (CAS: 478068-05-2)[1] presents unique mechanistic challenges.
This guide moves beyond basic recipes. We will dissect the causality behind the reaction kinetics, focusing on the 1,3-dipolar cycloaddition between an in situ generated acetyl nitrile oxide and the enolate of ethyl acetoacetate. By understanding the competing pathways, we can engineer a self-validating protocol that drives yields from a sub-optimal 30% to over 85%.
Mechanistic Overview & Reaction Pathway
The primary mode of failure in this synthesis is the mismanagement of the highly reactive nitrile oxide intermediate. Nitrile oxides are transient dipoles that readily undergo [3+2] cycloaddition with active methylene compounds, but they are equally prone to self-dimerization if their steady-state concentration becomes too high[2].
Fig 1. 1,3-Dipolar cycloaddition pathway and competing dimerization in isoxazole synthesis.
Troubleshooting FAQs
Q: Why is my yield consistently below 40%, and why am I isolating a highly crystalline, non-polar byproduct?A: You are observing the classic dimerization of the acetyl nitrile oxide into a biologically inactive furoxan (1,2,5-oxadiazole 2-oxide) derivative.
Causality: If the base (e.g., triethylamine) is added too rapidly to the hydroximoyl chloride precursor, the local concentration of the nitrile oxide exceeds the rate of the desired bimolecular cycloaddition with the ethyl acetoacetate enolate.
Solution: Implement a syringe-pump addition of the precursor over 2–4 hours into the pre-formed enolate solution at 0 °C. This maintains an extremely low steady-state concentration of the dipole, kinetically favoring the cross-reaction over self-dimerization.
Q: My NMR shows a mixture of regioisomers. How can I lock the regioselectivity to exclusively yield the 3-acetyl-5-methyl isomer?A: Regioselectivity in this 1,3-dipolar cycloaddition is governed by the geometry and nucleophilicity of the dipolarophile[2]. Using weak organic bases (like Et₃N) leads to incomplete enolization, allowing the neutral β-keto ester to react via less predictable pathways.
Causality: Pre-forming the sodium enolate of ethyl acetoacetate using Sodium Ethoxide (NaOEt) creates a rigid, chelated Z-enolate. The soft nucleophilic alpha-carbon is strongly directed to attack the electrophilic carbon of the nitrile oxide, locking the regiochemistry.
Q: Post-workup, my LC-MS shows the correct mass minus 28 Da (loss of the ethyl group). What went wrong?A: You have inadvertently saponified the product. Isoxazole-4-carboxylic acid derivatives are highly susceptible to nucleophilic attack and ester hydrolysis under basic aqueous conditions[3].
Causality: The C4-ester is highly electrophilic due to the electron-withdrawing nature of the adjacent acetyl group and the heteroaromatic core. Quenching the reaction with NaOH or NaHCO₃ rapidly hydrolyzes the ester to the water-soluble carboxylic acid, which is subsequently lost in the aqueous waste.
Solution: Always quench with a buffered, mildly acidic solution like saturated aqueous Ammonium Chloride (NH₄Cl).
Condition Optimization Matrix
To summarize the causality discussed above, refer to the following data matrix comparing standard literature conditions against our optimized parameters:
Slow addition suppresses furoxan dimerization by maintaining a low steady-state dipole concentration.
Temperature
Ambient (25 °C)
Chilled (0–5 °C)
Lower temperatures stabilize the transient nitrile oxide and prevent thermal degradation.
Quench Reagent
1M NaOH or NaHCO₃
Saturated aq. NH₄Cl
Buffered quench (pH ~6) prevents the saponification of the highly electrophilic C4-ester.
Target Yield
30–40%
85–92%
Synergistic application of the above parameters maximizes throughput and purity.
Self-Validating Experimental Protocol
This protocol incorporates in-process controls (IPCs) to ensure each mechanistic step is validated before proceeding.
Step 1: Enolate Pre-formation
In a flame-dried 250 mL round-bottom flask under N₂, dissolve ethyl acetoacetate (10.0 mmol) in anhydrous ethanol (50 mL). Cool the solution to 0 °C using an ice bath.
Add sodium ethoxide (11.0 mmol, 21 wt% in EtOH) dropwise over 10 minutes.
Validation Check 1: Stir for 30 minutes. The solution should turn slightly yellow and remain completely homogeneous, confirming quantitative enolate formation.
Step 2: Dipole Generation and Cycloaddition
Dissolve 1-chloro-1-hydroxyiminoacetone (10.0 mmol) in anhydrous THF (20 mL).
Load this solution into a syringe pump and add it to the enolate mixture at a rate of 10 mL/hour (total addition time: 2 hours), strictly maintaining the internal temperature at 0–5 °C.
Validation Check 2: At the 1-hour mark, monitor the reaction via TLC (Hexanes:EtOAc 7:3). The emergence of a strong UV-active product spot (R_f ~0.4) confirms successful cycloaddition. If a highly non-polar spot appears (R_f ~0.8), dimerization is occurring—reduce the syringe pump rate by 50% immediately.
Step 3: Quench and Isolation
Once addition is complete, stir for an additional 30 minutes at 0 °C.
Quench the reaction by rapidly pouring in saturated aqueous NH₄Cl (50 mL).
Validation Check 3: Check the pH of the aqueous layer using indicator paper. It must be between 6.0 and 7.0. If it is >8.0, add additional NH₄Cl to prevent ester hydrolysis.
Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate as a crystalline solid.
References
Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics
Source: RSC Advances (The Royal Society of Chemistry)
URL: [Link]
Troubleshooting common impurities in Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate preparation
Focus: Troubleshooting Impurities in Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate Preparation Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and proces...
Author: BenchChem Technical Support Team. Date: April 2026
Focus: Troubleshooting Impurities in Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate Preparation
Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and process development professionals who are synthesizing highly substituted isoxazoles via 1,3-dipolar cycloadditions.
The synthesis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate typically relies on the [3+2] cycloaddition between acetyl nitrile oxide (generated in situ from pyruvohydroximoyl chloride) and the enolate of ethyl acetoacetate. While this route is highly efficient, the transient and highly reactive nature of the 1,3-dipole makes the reaction susceptible to dimerization, regiochemical scrambling, and incomplete aromatization.
Below, we deconstruct the reaction pathway, provide causality-driven troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-purity yields.
I. Mechanistic Pathway & Impurity Mapping
To troubleshoot impurities, we must first map the kinetic pathways of the reaction. The diagram below illustrates the intended cycloaddition against the competing side reactions that generate the most common impurities.
Reaction pathway of 1,3-dipolar cycloaddition highlighting target synthesis and impurity formation.
II. Troubleshooting FAQs: Causality & Solutions
Q1: My crude LC-MS shows a massive peak corresponding to a mass of [2M] relative to the nitrile oxide. Why is this forming, and how do I stop it?A1: You are observing Impurity A (Diacetylfuroxan) . Furoxans are the classic dimerization products of nitrile oxides [2]. When pyruvohydroximoyl chloride is dehydrohalogenated by the base, acetyl nitrile oxide is formed. If the steady-state concentration of this highly reactive 1,3-dipole exceeds the rate at which it undergoes cycloaddition with the ethyl acetoacetate enolate, it will react with itself.
The Fix: You must control the kinetics. Do not add the base or the dipole precursor as a bolus. Use a syringe pump to add the pyruvohydroximoyl chloride solution dropwise over 2–4 hours into the enolate mixture. This ensures the nitrile oxide is consumed by the enolate the moment it is generated.
Q2: NMR analysis indicates the presence of the 5-acetyl-3-methylisoxazole regioisomer (Impurity B). How do I improve regioselectivity?A2: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric hindrance and the HOMO-LUMO energy gaps of the reacting species [1]. The enolate of ethyl acetoacetate strongly directs the electropositive carbon of the nitrile oxide to its alpha-carbon. However, improper solvent polarity or counter-ion effects (e.g., using protic solvents like ethanol with sodium ethoxide) can disrupt the transition state geometry, allowing the dipole to flip.
The Fix: Switch to a non-coordinating, anhydrous aprotic solvent like Dichloromethane (DCM) and use an organic base like Triethylamine (TEA). This maintains tight ion-pairing and strict control over the enolate geometry, strongly favoring the 3-acetyl-5-methyl target.
Q3: I am losing yield to a highly polar baseline spot on my TLC, which LC-MS identifies as a mass of [M-28]. What causes this?A3: A mass loss of 28 Da (loss of an ethyl group) indicates the formation of Impurity C (3-acetyl-5-methylisoxazole-4-carboxylic acid) via ester hydrolysis. The ethyl ester at position 4 is highly activated by the electron-withdrawing isoxazole ring and the adjacent acetyl group. If you use aqueous bases (like NaOH) or wet solvents, hydroxide ions will rapidly cleave the ester.
The Fix: Ensure strictly anhydrous conditions during the reaction. Furthermore, avoid prolonged exposure to basic aqueous solutions during the quenching phase. Quench with a mildly acidic buffer (e.g., saturated NH₄Cl) rather than water.
Q4: The reaction stalls at an intermediate with a mass of [M+18]. What is this intermediate, and how do I push the reaction to completion?A4: The [M+18] peak is the hydrated isoxazoline intermediate . After the initial [3+2] cycloaddition, the intermediate must eliminate a molecule of water to aromatize into the final, stable isoxazole ring [3]. While this is usually spontaneous due to the thermodynamic stability of the aromatic system, mild conditions can sometimes leave this intermediate trapped.
The Fix: Introduce a mild acidic workup (e.g., washing the organic layer with 1M HCl) or gently reflux the DCM mixture for an additional 60 minutes prior to quenching. The acid catalyzes the elimination of the hydroxyl group, driving the aromatization to completion.
III. Quantitative Data: Parameter Optimization
The table below summarizes how different reaction parameters directly influence the impurity profile and overall yield of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Reaction Parameter (Base / Solvent / Addition)
Impurity A: Dimerization (Furoxan)
Impurity B: Regioisomer
Impurity C: Hydrolysis
Target Yield
NaOEt / Ethanol / Bolus Addition
High (>20%)
Moderate (~8%)
High (>15%)
< 40%
TEA / DCM / Bolus Addition
High (>25%)
Low (<2%)
None (0%)
~ 55%
TEA / DCM / Syringe Pump (3h)
Low (<2%)
Low (<1%)
None (0%)
> 85%
TEA / Wet DCM / Syringe Pump (3h)
Low (<2%)
Low (<1%)
Moderate (~10%)
~ 70%
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It includes specific analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Reagents Required:
Ethyl acetoacetate (1.0 equiv)
Pyruvohydroximoyl chloride, (Z)- (1.1 equiv)
Triethylamine (TEA) (2.5 equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Enolate Formation:
In an oven-dried, argon-purged round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
Cool the solution to 0 °C using an ice bath.
Add TEA (1.5 equiv) dropwise. Stir for 15 minutes.
Validation Checkpoint: The solution should turn slightly yellow, indicating enolate formation.
Controlled Dipole Generation & Cycloaddition:
Dissolve pyruvohydroximoyl chloride (1.1 equiv) in anhydrous DCM (0.5 M concentration).
Load this solution into a syringe pump.
Add the remaining TEA (1.0 equiv) to the enolate flask.
Begin adding the pyruvohydroximoyl chloride solution to the enolate mixture at a rate of 0.1 mL/min while maintaining the temperature at 0 °C.
Aromatization:
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the target mass[M+H]⁺ with minimal [M+18]⁺ (isoxazoline). If[M+18]⁺ is >5%, reflux the mixture at 40 °C for 1 hour.
Acidic Quench & Workup:
Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl.
Transfer to a separatory funnel and separate the layers. Wash the organic layer with 1M HCl (to remove residual TEA and force any remaining dehydration), followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 70:30).
Validation Checkpoint: The target compound will elute as a UV-active spot. Diacetylfuroxan (if present) typically elutes earlier due to lower polarity.
V. References
Title: Advances in isoxazole chemistry and their role in drug discovery
Source: RSC Advances (Archived via PMC, National Institutes of Health)
URL: [Link] [1]
Title: Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link] [2]
Title: Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link] [3]
Troubleshooting
Optimizing reaction temperature for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate production
Welcome to the Isoxazole Synthesis Support Center: Thermal Optimization Guide As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized heterocycles. The synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Isoxazole Synthesis Support Center: Thermal Optimization Guide
As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized heterocycles. The synthesis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a classic example where poor thermal management leads to stalled reactions or complex, degraded crude mixtures.
This technical support guide deconstructs the causality of temperature in isoxazole synthesis. By replacing rigid, "cook-book" methods with a self-validating, mechanistic approach, we ensure that every thermal adjustment you make is grounded in thermodynamic and kinetic logic.
Part 1: Mechanistic Deep Dive – The Causality of Temperature Control
The formation of highly substituted isoxazoles via the condensation of 1,3-dicarbonyl equivalents with hydroxylamine is not a single concerted step; it is a two-phase cascade requiring a biphasic temperature profile [1].
Phase 1: Oximation (Kinetic Control at 0–5 °C)
The initial nucleophilic attack of hydroxylamine on the carbonyl is highly exothermic. Conducting this step at low temperatures (-5 to 0 °C) is critical to prevent runaway reactions and control regioselectivity[2]. If the temperature exceeds 20 °C during this phase, side reactions such as bis-oxime formation or premature, unselective cyclization occur.
Phase 2: Dehydration & Cyclization (Thermodynamic Control at 60–80 °C)
The acyclic oxime intermediate is a kinetic trap. To overcome the activation energy barrier for dehydration and subsequent ring closure, the system must be heated. A sustained temperature of 70 °C provides the optimal thermodynamic push to drive the equilibrium toward the fully aromatized isoxazole ring[1].
The Danger Zone: Thermal Degradation (> 100 °C)
Excessive heating does not accelerate this reaction; it destroys the product. At temperatures exceeding 100 °C, the isoxazole ring undergoes thermally induced N–O bond cleavage, resulting in ring-opening isomerization into 2H-azirines and other degradation byproducts[3].
Fig 1. Temperature-dependent logical pathways and causality in isoxazole synthesis.
Part 2: Troubleshooting Desk (FAQs)
Q: My reaction is stalling, and LC-MS shows a mass [M+18] higher than my target product. What went wrong?A: Your reaction is trapped at the acyclic oxime intermediate. This occurs when the cyclization temperature is too low (typically < 40 °C). The [M+18] mass corresponds to the hydrated intermediate before the final dehydration/ring-closure step. Solution: Increase the reaction temperature to 70 °C and maintain for 4 hours.
Q: I pushed the reaction to reflux in toluene (110 °C) to speed it up, but my yield plummeted and the mixture turned dark brown. Why?A: You have crossed the thermal degradation threshold. While high heat accelerates dehydration, temperatures above 100 °C trigger the isomerization of the isoxazole ring into highly reactive 2H-azirines, which subsequently polymerize or degrade into a complex tar[3]. Solution: Never exceed 80 °C. Switch your solvent to Ethanol, which naturally caps the reflux temperature at ~78 °C, acting as a physical safeguard.
Q: Can I just mix all reagents at room temperature and let it stir overnight?A: No. Mixing at room temperature causes an uncontrolled exothermic spike during the initial hydroxylamine attack, leading to poor regioselectivity and the formation of bis-oxime impurities[2]. You must separate the kinetic phase (0–5 °C) from the thermodynamic phase (70 °C).
Part 3: Quantitative Data Summary
To illustrate the critical nature of thermal profiling, below is a summary of quantitative outcomes based on different temperature regimens during the synthesis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Thermal Profile (Phase 1 → Phase 2)
Oximation Yield (%)
Cyclization Yield (%)
Final Purity (HPLC %)
Primary Observed Impurities
0 °C → 25 °C
95%
30%
45%
Uncyclized acyclic oxime
0 °C → 70 °C (Optimal)
92%
88%
96%
Trace bis-oxime
25 °C → 70 °C
65%
60%
72%
Bis-oxime, regioisomers
0 °C → 110 °C
90%
45%
50%
2H-Azirines, ring-opened tars
Part 4: Self-Validating Experimental Protocol
A robust protocol must not rely on blind faith; it must validate itself at critical junctures. Follow this step-by-step methodology, utilizing In-Process Controls (IPCs) to confirm intermediate states before applying thermal stress.
Suspend hydroxylamine hydrochloride and sodium acetate in absolute ethanol. Cool the mixture to 0 °C using an ice-water bath.
Add ethyl diacetylacetate dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Stir for 1 hour at 0–5 °C.
Self-Validation Checkpoint 1: Pull a 50 µL aliquot, quench in water, and analyze via LC-MS. Do not proceed to heating until the starting material is consumed and the acyclic oxime mass [M+18] is the dominant peak.
Step 2: Thermodynamic Cyclization (70 °C)
5. Remove the ice bath and equip the flask with a reflux condenser.
6. Gradually heat the reaction mixture to 70 °C (gentle ethanol reflux) and stir for 4 hours.
7. Self-Validation Checkpoint 2: Pull an aliquot and analyze via TLC (Hexanes:EtOAc 3:1). The polar oxime spot should be completely replaced by the less polar, UV-active isoxazole product.
Step 3: Quenching and Isolation
8. Cool the mixture to room temperature. The sudden drop in temperature prevents further thermal stress.
9. Pour the mixture into ice-cold distilled water to precipitate the product.
10. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 40 °C).
11. Purify via recrystallization from cold ethanol to yield pure Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Fig 2. Self-validating experimental workflow for isoxazole production.
Best purification and recrystallization techniques for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 3-acetyl-5-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate and similar isoxazole derivatives. The purification of these heterocyclic compounds can present unique challenges, from persistent oily products to stubborn impurities.
This document moves beyond simple protocols. It provides a logical framework for troubleshooting common issues, explaining the underlying chemical principles behind each step. Our goal is to empower you to not only solve immediate purification challenges but also to develop robust, validated methods for your specific research needs.
Section 1: Initial Assessment and Purification Strategy
The physical state of your crude product is the critical first determinant for your purification strategy. Isomeric impurities, such as the related Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate, are a common issue in isoxazole synthesis and may require more advanced purification techniques if recrystallization is insufficient.[1] The following decision tree provides a logical workflow for proceeding from your crude reaction mixture.
Caption: Initial decision workflow for purification.
Section 2: Troubleshooting Guide for Recrystallization (Q&A)
Recrystallization is a powerful technique for purifying solids, but it often requires optimization.[2][3] This section addresses the most common issues encountered.
Question: I've isolated my product, but it's a persistent oil, not a solid. How can I induce crystallization?
Answer: This is a frequent challenge with isoxazole derivatives. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
Here is a systematic approach to address this:
Caption: Systematic approach to troubleshoot oiling out.
Causality: Scratching the glass provides a rough surface, creating nucleation sites for crystal growth to begin.[4] Similarly, a seed crystal provides a perfect template for other molecules to align and crystallize upon.[2] Trituration with a non-polar solvent like hexane can help to "shock" the oil into solidifying by rapidly changing the local solvent environment.
Question: My yield after recrystallization is very low. What are the most likely causes?
Answer: A low yield is typically due to one of four main factors.[4]
Using Too Much Solvent: The single most common error is adding too much hot solvent during the dissolution step.[2] The goal is to create a saturated solution at the solvent's boiling point. Any excess solvent will keep a significant portion of your product dissolved even after cooling, leading to loss in the filtrate.
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize along with the impurities on the filter paper.
Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, a large fraction will be lost. The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[3]
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[4]
Question: I've performed the recrystallization, but my product still shows impurities by TLC or NMR. What should I do?
Answer: If a single recrystallization is insufficient, consider the following:
Second Recrystallization: A second recrystallization from a different solvent system can be effective. Impurities that were soluble in the first solvent may be insoluble in the second.
Column Chromatography: If isomeric or closely related impurities are present, recrystallization may not be selective enough. Silica gel column chromatography is the standard method for separating such mixtures.
Acid/Base Wash: If your synthesis involves acidic or basic reagents that may be carried through, an acidic or basic wash during the initial workup can remove them before the first purification attempt. For example, washing with a dilute HCl solution can remove basic impurities like triethylamine.[5]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best solvent systems for recrystallizing Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate?
A: While data for this specific molecule is not widely published, common and effective solvent systems for isoxazole derivatives include Ethanol/Water, Hexane/Ethyl Acetate, and Dichloromethane/Hexane. A systematic solvent screen (Protocol 1) is the most reliable way to determine the optimal system for your specific compound.
Q: What are the expected physical properties of this compound?
A: There is limited public data for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate. However, we can infer properties from structurally similar compounds. For example, Ethyl 5-methylisoxazole-4-carboxylate is a solid with a melting point of 49-52°C, while the related Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is a liquid that is purified by vacuum distillation.[6][7] Your compound is likely to be a low-melting solid or a viscous oil.
Q: How can I improve the quality (size and shape) of my crystals?
A: Crystal quality is directly related to the rate of cooling. Rapid cooling, such as immediately placing the hot solution in an ice bath, leads to the rapid formation of many small crystals.[2] For larger, higher-purity crystals, allow the solution to cool slowly to room temperature, undisturbed, before moving it to an ice bath for complete crystallization.[4]
Section 4: Experimental Protocols
Protocol 1: General Solvent Screening for Recrystallization
This protocol helps identify a suitable solvent or solvent pair for a new compound.[3]
Place ~20-30 mg of your crude solid into several different test tubes.
To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, acetone) dropwise at room temperature. Note the solubility. A good solvent candidate will not dissolve the compound at room temperature.
Take the tubes with insoluble compounds and heat them gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
Allow the solutions to cool to room temperature, then place them in an ice bath.
Observe which solvents result in the formation of a high yield of crystals. This is your ideal single solvent.
If no single solvent is ideal, try a binary system (e.g., Ethanol/Water, Hexane/Ethyl Acetate). Dissolve the compound in a minimal amount of the "good" hot solvent (in which it is very soluble) and add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy. Then, allow it to cool.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to completely dissolve the solid.[2]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
Collection: Collect the crystals by suction filtration using a Büchner funnel.
Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.
Protocol 3: Trituration for Oily Products
Place the crude oil in a flask.
Add a small amount of a solvent in which your product is expected to be poorly soluble (hexane or pentane are common choices).
Using a glass rod or spatula, vigorously stir and scratch the mixture. The goal is to mechanically induce crystallization.
Continue stirring for 10-15 minutes. If the oil solidifies, you can collect the solid by suction filtration.
The resulting solid can then be further purified by a full recrystallization (Protocol 2).
References
Benchchem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
Chemical Synthesis. (2025, May 20). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
National Center for Biotechnology Information. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
PrepChem.com. (n.d.). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate.
University of Rochester. (n.d.). Recrystallization and Crystallization.
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
ResearchGate. (n.d.). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate.
Technical Support Center: Troubleshooting Derivatization of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that highly functionalized heterocycles present unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that highly functionalized heterocycles present unique synthetic challenges. Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a densely functionalized, electron-deficient scaffold. While it serves as a versatile building block in medicinal chemistry, its derivatization is frequently complicated by competing side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve chemoselective derivatization while preserving the fragile isoxazole core.
Core Reactivity & Side Reaction Pathways
To successfully derivatize this molecule, you must navigate four competing reactive sites:
The 3-Acetyl Group: The primary target for condensations and reductive aminations.
The 4-Ethyl Carboxylate: Highly electrophilic and prone to hydrolysis or transesterification.
The 5-Methyl Group: Contains acidic allylic/vinylic protons susceptible to deprotonation by strong kinetic bases.
The Isoxazole Ring (N-O Bond): The defining characteristic of the isoxazole scaffold is its propensity to undergo ring-opening reactions due to the highly labile N-O bond[1].
Reaction pathways of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate under derivatization.
FAQ 1: Why does my isoxazole ring degrade during base-catalyzed aldol condensations at the 3-acetyl group?
The Causality:
The N-O bond in the isoxazole ring is exceptionally sensitive to strong nucleophiles and thermodynamic bases. When using reagents like
NaOH
or
NaOEt
, the hydroxide/alkoxide ions can attack the ring directly or deprotonate the C3/C5 positions, triggering an electrocyclic ring scission that yields
β
-amino enones or cyano ketones[2],[1]. Furthermore, the electron-withdrawing nature of the 4-carboxylate exacerbates this susceptibility.
The Solution:
Abandon strong inorganic bases. Instead, utilize mild, secondary amine catalysis (enamine catalysis) combined with a weak organic acid. This activates the 3-acetyl group via an iminium/enamine intermediate without exposing the N-O bond to hard nucleophiles.
Validated Protocol: Chemoselective Knoevenagel Condensation
This self-validating protocol uses azeotropic water removal to drive the reaction forward without requiring harsh conditions.
Setup: Charge a flame-dried, argon-flushed round-bottom flask with Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 eq) and your target aldehyde (1.1 eq).
Solvent: Dissolve the reagents in anhydrous toluene to achieve a 0.2 M concentration.
Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) sequentially. Mechanistic note: The equimolar acid/base ratio buffers the system, preventing 5-methyl deprotonation.
Reaction: Equip the flask with a Dean-Stark apparatus. Reflux the mixture (approx. 110 °C) for 4–6 hours. The continuous collection of water in the Dean-Stark trap serves as a visual validation of reaction progress.
Monitoring & Workup: Monitor via LC-MS until the starting material is consumed. Cool to room temperature, wash the organic layer with 0.1 M
HCl
(to remove piperidine), followed by saturated
NaHCO3
, and brine. Dry over anhydrous
Na2SO4
and concentrate.
FAQ 2: How can I perform a reductive amination on the 3-acetyl group without cleaving the isoxazole ring?
The Causality:
Standard reductive amination conditions often rely on catalytic hydrogenation (e.g.,
H2
with
Pd/C
). However, transition-metal catalyzed reduction is a classic, highly efficient method for intentionally cleaving the isoxazole N-O bond to generate reactive nitrene or enone intermediates[3],[1]. Using these conditions will result in complete destruction of your starting material.
The Solution:
Use a mild, chemoselective hydride donor such as Sodium triacetoxyborohydride (
NaBH(OAc)3
). It is powerful enough to reduce the transient iminium ion but too mild to reduce the ketone directly or cleave the N-O bond.
Validated Protocol: Mild Reductive Amination
Imine Formation: In a dry flask, dissolve Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (1.0 eq) and your primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
Activation: Add glacial acetic acid (1.5 eq) to adjust the apparent pH to ~5. Stir at room temperature for 2 hours. Validation: Take a small aliquot for NMR or GC-MS to confirm complete imine/enamine formation before proceeding.
Reduction: Portion-wise, add
NaBH(OAc)3
(1.5 eq). Ensure the temperature does not exceed 25 °C.
Completion: Stir for an additional 12 hours. Quench carefully with saturated aqueous
NaHCO3
until gas evolution ceases. Extract with dichloromethane (DCM), dry, and purify via silica gel chromatography.
FAQ 3: I am observing transesterification and hydrolysis of the 4-ethyl carboxylate. How do I prevent this?
The Causality:
The 4-position ester is highly activated by the adjacent electron-deficient isoxazole core. If you use protic, nucleophilic solvents (like methanol or ethanol) in the presence of even trace amounts of acid or base, transesterification will outcompete your target reaction. If ambient moisture is present, irreversible hydrolysis to the carboxylic acid occurs.
The Solution:
Strictly avoid primary alcohols as solvents. Maintain an anhydrous, aprotic environment (e.g., anhydrous THF, DCE, or Toluene) and store the starting material in a desiccator.
Quantitative Condition Matrix
To illustrate the critical importance of reagent selection, the following table summarizes the quantitative impact of various reaction conditions on yield and byproduct formation.
Reaction Condition
Target Reaction
Desired Yield (%)
Major Side Product (%)
NaOH
(2.0 eq), EtOH/
H2O
, 80°C
Aldol Condensation
< 5%
> 85% (Ring Cleavage / Hydrolysis)
Piperidine (0.1 eq) / AcOH, Toluene, 110°C
Knoevenagel Condensation
82%
8% (5-Methyl Aldol)
H2
, Pd/C (10 mol%), MeOH, 25°C
Reductive Amination
0%
> 95% (N-O Cleavage)
NaBH(OAc)3
(1.5 eq), DCE, 25°C
Reductive Amination
88%
< 2% (Ester Hydrolysis)
NaBH4
(2.0 eq), MeOH, 0°C
Ketone Reduction
45%
40% (Transesterification)
References
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides
Source: Organic Letters - ACS Publications
URL:[Link]
Construction of Isoxazole ring: An Overview
Source: NanoBio Letters
URL:[Link]
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate vs other isoxazole building blocks in drug discovery
Comprehensive Comparison Guide: Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate vs. Alternative Isoxazole Scaffolds in Drug Discovery In my experience leading hit-to-lead optimization campaigns, the selection of the heter...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate vs. Alternative Isoxazole Scaffolds in Drug Discovery
In my experience leading hit-to-lead optimization campaigns, the selection of the heterocyclic core is often the most consequential decision in early drug discovery. Isoxazoles are privileged five-membered heterocyclic scaffolds in medicinal chemistry, widely deployed to enhance metabolic stability, modulate lipophilicity, and improve target engagement 1[1].
While simple building blocks have historically dominated library synthesis, the demand for highly functionalized, conformationally restricted pharmacophores has shifted focus toward trisubstituted derivatives. This guide objectively compares Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (EAMIC) against other common isoxazole building blocks, detailing the causality behind experimental choices and providing self-validating protocols for your workflows.
Structural Causality & Reactivity Profiles
When designing a synthetic campaign, the choice of the isoxazole building block dictates the downstream chemical space. We compare EAMIC against three common alternatives:
Ethyl 3,5-dimethylisoxazole-4-carboxylate (EDMIC): The industry standard. It is reliable and inexpensive but structurally limiting, offering only a single vector for derivatization (the C4-carboxylate).
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate (ETIC): Highly lipophilic and metabolically stable. However, the strong electron-withdrawing nature of the CF3 group makes saponification of the C4-ester notoriously challenging, often resulting in low yields and requiring up to 72 hours of reaction time 2[2].
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIC): A bifunctional unnatural amino acid useful for α/β-mixed peptide synthesis, though it requires extensive protecting group manipulation during solid-phase synthesis 3[3].
The EAMIC Advantage: EAMIC bridges the gap by offering orthogonal reactivity . The C3-acetyl group acts as a localized electrophilic center, enabling the synthesis of fused heterocycles (e.g., pyrazoloisoxazoles) or rigidified hydrazone linkages without interfering with the C4-carboxylate. This specific structural rigidification is a proven strategy in the discovery of highly selective kinase inhibitors, such as FLT3-ITD inhibitors for acute myeloid leukemia4[4].
Diagram 1: Orthogonal reactivity pathways of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Quantitative Performance Data
The table below summarizes the experimental performance of these building blocks based on standard medicinal chemistry workflows.
Building Block
Saponification Yield
C3 Derivatization Potential
Metabolic Stability (LogP Impact)
Key Synthetic Challenge
EAMIC (3-Acetyl-5-methyl)
>90% (2h, 0°C)
High (Ketone condensation)
Moderate
Chemoselectivity during hydrolysis
EDMIC (3,5-Dimethyl)
>95% (1h, RT)
Low (Inert methyl)
Moderate
Limited structural novelty
ETIC (5-Trifluoromethyl)
<30% (Up to 72h)
Low (Inert)
High
Extreme resistance to saponification
AMIC (5-Amino-3-methyl)
N/A (Pre-hydrolyzed)
Low (Inert methyl)
Low (Polar)
Amine protection required
Self-Validating Experimental Protocols
To harness the full potential of EAMIC, the synthetic logic must account for the competing electrophilic sites. The following protocols are designed as self-validating systems to ensure high fidelity in your library generation.
Protocol A: Chemoselective Saponification of EAMIC
Causality & Logic: The critical challenge with EAMIC is hydrolyzing the C4-ester without inducing nucleophilic attack or enolization at the C3-acetyl group. By utilizing Lithium Hydroxide (LiOH) in a biphasic THF/H2O system at 0°C, we exploit Hard-Soft Acid-Base (HSAB) principles. The hard hydroxide anion preferentially attacks the hard ester carbonyl over the softer ketone, ensuring >90% chemoselectivity.
Step-by-Step Methodology:
Dissolve EAMIC (1.0 eq) in a 3:1 mixture of THF/H2O (0.2 M concentration) and cool to 0°C in an ice bath.
Add LiOH·H2O (1.2 eq) portion-wise to prevent localized exothermic spikes that could trigger C3-ketone degradation.
Stir at 0°C for 2 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf ester spot disappears. LC-MS must confirm the presence of the [M-H]⁻ ion for the acid without +18 Da hydrate adducts.
Acidify the aqueous layer with 1M HCl to pH 3 at 0°C, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Causality & Logic: Once the C4-amide is formed via standard HATU/DIPEA coupling, the C3-acetyl group remains intact for late-stage functionalization. Condensation with substituted hydrazines generates a fused pyrazolo-isoxazole system, locking the conformation to maximize binding affinity in deep kinase pockets.
Step-by-Step Methodology:
Dissolve the C4-amide intermediate (1.0 eq) in anhydrous ethanol.
Add substituted hydrazine hydrochloride (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free hydrazine base in situ.
Reflux at 80°C for 12 hours.
Self-Validation Check: The formation of the fused system is accompanied by a distinct UV shift on LC-MS (diode array detector) due to extended conjugation.
Cool to room temperature, filter the precipitated rigidified pharmacophore, and wash with cold ethanol.
Diagram 2: Step-by-step experimental workflow for dual-functionalization of the EAMIC scaffold.
Validating the Purity of Synthesized Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: A Comparative Analytical Guide
The Analytical Challenge: Profiling a Polyfunctional Isoxazole Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (Molecular Weight: 197.19 g/mol ) is a highly functionalized heterocyclic building block frequently utilized i...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Profiling a Polyfunctional Isoxazole
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate (Molecular Weight: 197.19 g/mol ) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals[1]. Because it contains multiple reactive sites—an ester, an acetyl group, and the isoxazole core—accurate purity validation post-synthesis is critical. Unreacted precursors, such as ethyl acetoacetate derivatives, or structural regioisomers can easily propagate through downstream synthetic pathways, leading to catastrophic failures in final Active Pharmaceutical Ingredient (API) batches.
For researchers and drug development professionals, selecting the correct analytical modality is not merely a matter of preference, but a strategic decision dictated by the molecule's physical chemistry[2].
Strategic Method Selection: Why GC-MS Outperforms HPLC for Volatile Heterocycles
While High-Performance Liquid Chromatography (HPLC) is the default workhorse in many pharmaceutical laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) offers a distinct mechanistic advantage for this specific molecule.
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a relatively low-molecular-weight, volatile, and thermally stable ester. GC-MS exploits these exact physical properties. By utilizing a gaseous mobile phase and a temperature gradient, GC separates compounds based on their volatility and stationary-phase interactions[3]. Furthermore, coupling GC with an Electron Impact (EI) mass spectrometer provides immediate, diagnostic structural confirmation through predictable fragmentation patterns—a capability that standard HPLC-UV lacks.
Conversely, HPLC is better suited for highly polar, non-volatile, or thermally labile compounds, relying on liquid mobile phase interactions[4]. If the synthesized isoxazole mixture contains closely related non-polar structural isomers, HPLC may struggle to resolve them without extensive mobile phase optimization or the use of specialized chiral stationary phases[5].
Table 1: Comparative Analysis of Analytical Techniques for Isoxazole Derivatives
Analytical Technique
Primary Separation Mechanism
Strengths for Isoxazole Esters
Limitations
GC-MS
Volatility & weak dipole interactions
Exceptional resolution of volatile impurities; provides structural ID via EI fragmentation.
Unsuitable if the compound degrades at temperatures >250°C.
HPLC-UV
Polarity & solubility (Liquid phase)
Excellent for non-volatile byproducts or highly polar impurities.
Cannot definitively identify unknown peaks without MS coupling; lower resolution for non-polar isomers.
LC-MS
Polarity & Soft Ionization (ESI)
Detects intact molecular weight [M+H]⁺ with high sensitivity.
Soft ionization yields less structural fragmentation data compared to 70 eV EI.
qNMR
Nuclear magnetic resonance
Provides absolute quantitative purity and definitive regioisomer differentiation.
High cost; requires highly concentrated samples; low sensitivity for trace impurities (<1%).
Decision Matrix: Navigating the Analytical Modalities
To standardize laboratory workflows, the following decision tree illustrates the logical progression for selecting a purity validation method based on the physicochemical properties of the synthesized intermediate.
Decision matrix for selecting the appropriate purity validation method.
Architecting a Self-Validating GC-MS Protocol
A trustworthy analytical protocol must be a self-validating system. This means the workflow must inherently prove that the instrument is free of contamination, capable of resolving the target, and operating with mass accuracy before the actual sample is quantified.
GC-MS workflow for volatile isoxazole derivatives.
Step-by-Step Execution & Mechanistic Causality
Step 1: System Suitability and Blank Verification (Self-Validation)
Action: Inject 1 µL of pure ethyl acetate (Blank), followed by 1 µL of a known alkane standard mix (C8-C20).
Causality: The blank proves the inlet and column are free of carryover or "ghost peaks." The alkane mix verifies that the column's theoretical plates are sufficient for sharp resolution and that the MS is properly tuned across the required mass range.
Step 2: Sample Preparation
Action: Dissolve 1 mg of synthesized Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate in 1 mL of GC-grade ethyl acetate.
Causality: Ethyl acetate is chosen because it expands predictably in the GC inlet without causing backflash, and it is chemically inert toward the ester and acetyl functional groups of the analyte.
Step 3: GC Injection Parameters
Action: Inject 1 µL at an inlet temperature of 250°C with a split ratio of 50:1.
Causality: 250°C guarantees instantaneous, homogenous vaporization of the 197.19 g/mol compound without exceeding the thermal degradation threshold of the isoxazole ring. The 50:1 split ratio prevents column overloading, which would otherwise cause peak fronting and distort the MS ionization efficiency.
Step 4: Chromatographic Separation
Action: Use an HP-5ms column (30m x 0.25mm x 0.25µm). Set the oven program: 80°C (hold 1 min) → ramp 15°C/min to 280°C (hold 3 min). Helium carrier gas at 1.0 mL/min.
Causality: The 5% phenyl-methylpolysiloxane stationary phase provides ideal Van der Waals and weak dipole interactions for the moderately polar ester, ensuring sharp peak shapes. The initial 80°C focuses the analyte band at the head of the column. The 15°C/min ramp effectively separates the target from lower-boiling unreacted precursors and high-boiling condensation byproducts[3].
Step 5: Mass Spectrometry (EI) Detection
Action: Set the ion source temperature to 230°C and the quadrupole to 150°C. Utilize Electron Impact (EI) ionization at 70 eV. Scan range: m/z 50–500.
Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation spectra can be cross-referenced with NIST libraries. The 230°C source prevents condensation of the analyte while maintaining optimal electron emission[5].
Decoding the Mass Spectrum: Quantitative Fragmentation Logic
When Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is bombarded with 70 eV electrons, the molecule undergoes predictable, structurally diagnostic fragmentation. The N-O bond in the isoxazole ring is inherently weak compared to C-C or C-N bonds. Under EI conditions, this bond cleaves predictably, leading to neutral losses (such as CO or CH₃CN)[1][5].
By analyzing the resulting mass-to-charge (m/z) ratios, scientists can definitively confirm that the synthesized peak is the target compound and not an isobaric impurity.
Table 2: Expected EI-MS Fragmentation Data
m/z Ratio
Fragment / Neutral Loss
Relative Abundance
Mechanistic Causality
197
[M]⁺ (Molecular Ion)
5 - 15%
The intact radical cation. Abundance is relatively low due to the inherent instability of the weak N-O bond under 70 eV electron bombardment[5].
152
[M - OCH₂CH₃]⁺
80 - 100% (Base Peak)
Alpha-cleavage of the ester group. The loss of the ethoxy radical (45 Da) forms a highly stable acylium ion stabilized by the adjacent isoxazole ring.
154
[M - COCH₃]⁺
40 - 60%
Loss of the acetyl radical (43 Da) from the C3 position of the isoxazole ring.
124
[M - OCH₂CH₃ - CO]⁺
20 - 40%
Sequential loss of carbon monoxide (28 Da) following the initial ester cleavage; a classic hallmark of ethyl ester fragmentation.
~110
Ring Cleavage Fragments
10 - 30%
Cleavage of the weak N-O bond, followed by the expulsion of CO or CH₃CN. This fragmentation pathway is highly diagnostic for the isoxazole core[1].
By coupling the high-resolution separation of gas chromatography with the definitive structural elucidation of mass spectrometry, researchers can establish a highly trustworthy, self-validating system for the purity analysis of complex isoxazole intermediates.
References
Benchchem. "Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers." Benchchem.
Benchchem. "GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol." Benchchem.
AMP Tech Instruments. "Understanding the Differences Between HPLC and GCMS Systems." AMP Tech Instruments.
HPLC Vials. "HPLC or GC-MS: Which Technique is Best for Your Needs?" HPLC Vials.
Tentamus Group. "Determination of Contaminants: HPLC vs. GC." Tentamus Group.
Journal of the American Society for Mass Spectrometry. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." ACS Publications.
Comparative Structural Analysis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate Analogs: A Guide for Researchers
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][...
Author: BenchChem Technical Support Team. Date: April 2026
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Derivatives of this heterocycle are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] This guide focuses on a specific, highly substituted member of this family, Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, and provides a framework for the comparative structural analysis of its analogs. Understanding how subtle modifications to this core structure influence its three-dimensional conformation and electronic distribution is paramount for rational drug design and the development of new chemical entities with enhanced potency and selectivity.
This analysis is not merely an academic exercise; it is a critical component of the drug discovery pipeline. The spatial arrangement of atoms and the distribution of electron density in a molecule dictate its ability to bind to a biological target. By systematically altering functional groups on the parent molecule and meticulously characterizing the resulting structural changes, we can build robust Structure-Activity Relationships (SAR).[6][7] This guide will delve into the key experimental and computational techniques employed in such an analysis, explaining the causality behind methodological choices and providing actionable protocols for researchers in the field.
The Core Scaffold and Rationale for Analog Selection
Our parent compound, Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate, presents several key features: a central isoxazole ring, an acetyl group at the 3-position, an ethyl carboxylate at the 4-position, and a methyl group at the 5-position. Each of these sites offers an opportunity for modification to probe the chemical space around the core scaffold.
For a meaningful comparative analysis, analogs should be chosen to systematically investigate the influence of steric bulk, electronic effects, and hydrogen bonding potential. The following table outlines a logical selection of analogs for such a study.
Analog ID
Modification from Parent Compound
Rationale for Selection
Parent
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Baseline for comparison.
Analog A1
3-(1-hydroxyethyl) group instead of 3-acetyl
Introduces a hydrogen bond donor and a chiral center.
Analog A2
3-propionyl group instead of 3-acetyl
Increases steric bulk at the 3-position.
Analog B1
Methyl 4-carboxylate instead of Ethyl 4-carboxylate
Minor steric modification to probe the ester pocket of a potential target.
Analog B2
4-carboxylic acid instead of Ethyl 4-carboxylate
Introduces a key hydrogen bond donor/acceptor and alters solubility.[8]
This selection allows for a multi-vector analysis, where changes at each position can be correlated with specific structural and, ultimately, functional outcomes.
A Multi-Faceted Approach to Structural Elucidation
No single technique can provide a complete picture of a molecule's structure. A robust analysis relies on the synergistic use of X-ray crystallography for solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state dynamics, and computational modeling to provide a theoretical framework for understanding the experimental observations.
Caption: Workflow for a comprehensive structural analysis.
Single-Crystal X-ray Diffraction: The Gold Standard
Expertise & Causality: X-ray crystallography provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in the solid state. This is the only technique that directly visualizes the molecule, yielding precise bond lengths, bond angles, and torsional angles. For isoxazole analogs, this is critical for determining the relative orientation of the ring substituents. For example, it can definitively show the planarity (or lack thereof) between the isoxazole ring and the acetyl and carboxylate groups, which is crucial for understanding conjugation and steric hindrance. The crystal packing can also reveal key intermolecular interactions, such as hydrogen bonds or π-stacking, that may be relevant to crystal engineering or receptor binding.[9][10][11]
Crystal Growth (Self-Validating Step): The prerequisite for this analysis is a high-quality single crystal. This is often the most challenging step.
Dissolve the purified analog in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
Employ a slow evaporation technique. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.
Alternative methods include vapor diffusion (placing the solution vial inside a larger jar containing a more volatile anti-solvent) or slow cooling of a saturated solution.
Trustworthiness Check: The formation of well-defined, non-twinned crystals with sharp edges is a visual indicator of purity and suitability.
Crystal Selection and Mounting:
Select a crystal of suitable size (typically 0.1-0.3 mm) under a microscope.
Mount the crystal on a goniometer head using a cryoprotectant oil.
Data Collection:
Place the mounted crystal in an X-ray diffractometer.
A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage.
X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell dimensions and space group.
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
The model is refined by adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
NMR Spectroscopy: Insights into Solution-State Behavior
Expertise & Causality: While crystallography provides a static snapshot, molecules are dynamic in solution, which is the biologically relevant environment. NMR spectroscopy is unparalleled for probing this solution-state structure and dynamics.[12]
¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Comparing the spectra of analogs reveals how a substituent at one position electronically influences another. For instance, replacing the 5-methyl group with a 5-trifluoromethyl group (Analog C1) is expected to cause downfield shifts for the adjacent ring carbons and protons due to the strong electron-withdrawing effect.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining spatial proximity. It detects correlations between protons that are close in space (< 5 Å), regardless of whether they are bonded. This allows us to determine the preferred conformation in solution, such as the orientation of the ethyl group relative to the isoxazole ring.
Experimental Protocol: NMR Analysis
Sample Preparation:
Accurately weigh ~5-10 mg of the analog and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Filter the solution into a standard 5 mm NMR tube.
Data Acquisition:
Acquire standard ¹H and ¹³C{¹H} spectra to confirm identity and purity.
Acquire a 2D NOESY spectrum. The mixing time is a key parameter and should be optimized (typically 300-800 ms) to observe the desired correlations.
Data Analysis:
Assign all proton and carbon signals using a combination of 1D and 2D spectra (COSY, HSQC).
Analyze the NOESY spectrum for cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons, providing strong conformational constraints.
Computational Modeling: The Theoretical Underpinning
Expertise & Causality: Density Functional Theory (DFT) calculations complement experimental data by providing insights into properties that are difficult or impossible to measure directly. We can calculate the optimized geometry of our analogs in the gas phase or with a solvent model, and then compare the calculated bond lengths and angles with the X-ray data. This helps validate the chosen computational method. More importantly, we can visualize electrostatic potential (ESP) maps, which show the electron-rich (negative) and electron-poor (positive) regions of the molecule. This is invaluable for predicting how a molecule will interact with a receptor; for example, the negative potential around the carbonyl oxygens and isoxazole nitrogen suggests these are key hydrogen bond accepting sites.
Comparative Data Summary
The following table presents hypothetical but realistic data for a comparative analysis, illustrating the insights that can be gained.
Parameter
Parent Compound
Analog A1 (3-OH-ethyl)
Analog B2 (4-COOH)
Analog C1 (5-CF₃)
Dihedral Angle (Ring-C=O)
15.2°
25.8°
8.5°
14.9°
¹³C Shift of C4
112.5 ppm
111.9 ppm
114.8 ppm
116.1 ppm
¹H Shift of 5-CH₃
2.65 ppm
2.63 ppm
2.70 ppm
N/A
Calculated ESP at N
-45 kcal/mol
-48 kcal/mol
-42 kcal/mol
-25 kcal/mol
Analysis of Hypothetical Data:
Analog A1: The reduction of the acetyl group to an alcohol increases the dihedral angle, suggesting greater steric hindrance from the sp³ center, forcing the side chain out of the ring's plane.
Analog B2: The carboxylic acid allows for stronger resonance with the ring, leading to a more planar conformation. The ¹³C shift of C4 moves downfield, indicating electronic withdrawal.
Analog C1: The powerful electron-withdrawing CF₃ group significantly deshields the C4 position and dramatically reduces the negative electrostatic potential on the isoxazole nitrogen, making it a much weaker hydrogen bond acceptor.
A Comparative Benchmarking Guide to Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate and Standard Heterocyclic Intermediates
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars.[1][2] These cyclic structures, incorporating ato...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars.[1][2] These cyclic structures, incorporating atoms other than carbon within their rings, are not merely architectural curiosities; they are privileged scaffolds that imbue molecules with specific physicochemical properties, metabolic stability, and the ability to form critical interactions with biological targets.[1] Over 85% of modern pharmaceuticals contain at least one heterocyclic moiety, a testament to their indispensable role.[1]
Among the vast array of available heterocycles, five-membered rings like isoxazoles, pyrazoles, and six-membered rings like pyrimidines are particularly prominent.[1][3] They serve as versatile intermediates—molecular launchpads from which complex, biologically active compounds are constructed. The choice of a core intermediate is a critical decision in any drug discovery campaign, influencing synthetic tractability, the diversity of accessible analogs, and the ultimate pharmacological profile of the lead candidates.
This guide provides an in-depth, objective comparison of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate , a functionalized isoxazole, against two workhorse intermediates in drug development: a representative substituted pyrazole and a foundational pyrimidine . We will move beyond a simple catalog of properties to dissect the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Our analysis will be grounded in three core pillars: synthetic accessibility, reactivity for diversification, and established therapeutic relevance.
Section 1: Structural and Physicochemical Analysis of the Core Scaffolds
The arrangement of heteroatoms within a heterocyclic ring dictates its electronic nature, aromaticity, and reactivity. These fundamental properties influence a molecule's solubility, basicity, and potential for hydrogen bonding—all critical factors in its pharmacokinetic and pharmacodynamic behavior.
Isoxazole, the core of our target molecule, is a 1,2-azole containing adjacent nitrogen and oxygen atoms.[4] This arrangement results in a unique electronic distribution compared to its 1,3-isomer (oxazole) or its all-nitrogen analogue (pyrazole). Pyrazole, with two adjacent nitrogen atoms, and pyrimidine, a six-membered diazine, are among the most frequently encountered heterocycles in approved drugs.[5]
Causality Behind the Numbers:
The lower pKa of isoxazole's conjugate acid compared to pyrazole indicates it is a significantly weaker base.[6] This is a direct consequence of the electronegative oxygen atom adjacent to the nitrogen, which reduces the availability of the nitrogen's lone pair for protonation. This seemingly subtle difference can have profound implications in a biological setting, affecting how a molecule interacts with acidic or basic residues in a protein's active site and influencing its absorption and distribution profile at physiological pH. The higher dipole moment of isoxazole suggests a greater charge separation, which can be leveraged to engage in polar interactions with a target receptor.[6]
Table 1: Comparative Physicochemical Properties of Core Heterocyclic Scaffolds
Electron-deficient, weak base, susceptible to N-O bond cleavage
Can act as both H-bond donor and acceptor
Electron-deficient, prone to nucleophilic substitution
Section 2: Synthesis of Key Intermediates: Protocols and Rationale
The value of a chemical intermediate is directly proportional to its accessibility. An efficient, scalable, and robust synthesis is paramount. Here, we provide detailed, self-validating protocols for the synthesis of our benchmark compounds, explaining the rationale behind the chosen methodologies.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis, work-up, and purification of heterocyclic intermediates.
Protocol 2.1: Synthesis of Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Rationale: This protocol leverages a classic isoxazole synthesis via the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. The starting material, ethyl 2-acetyl-3-oxobutanoate, is a tetra-functionalized building block that contains the requisite carbon backbone. The use of sodium acetate provides a buffered, mildly basic condition to facilitate the reaction while preventing unwanted side reactions.
Experimental Protocol:
Reactor Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ethanol (100 mL).
Reagent Addition: Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) to the ethanol with stirring. Subsequently, add hydroxylamine hydrochloride (1.1 eq) followed by sodium acetate (1.2 eq).
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the ethanol under reduced pressure using a rotary evaporator.
Isolation: To the resulting residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
Washing and Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate.
Protocol 2.2: Synthesis of a Standard Pyrazole Intermediate (1-Adamantyl-3,5-dimethylpyrazole)
Rationale: The Knorr pyrazole synthesis is one of the most reliable and widely used methods for preparing pyrazoles.[7][8] This protocol involves the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine derivative (1-adamantylhydrazine).[9] Ethanol is an excellent solvent choice, and refluxing provides sufficient energy to drive the reaction to completion. The bulky adamantyl group is a common lipophilic moiety used in drug design to enhance metabolic stability.[9]
Experimental Protocol:
Reactor Setup: Charge a 250 mL round-bottom flask with ethanol (80 mL) and a magnetic stir bar.
Reagent Addition: Add 1-adamantylhydrazine hydrochloride (1.0 eq) to the ethanol. Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.[9]
Dicarbonyl Addition: To the stirring solution, add acetylacetone (1.05 eq) dropwise.[9]
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[9]
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract with dichloromethane (3 x 50 mL).[9]
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[9]
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 1-adamantyl-3,5-dimethylpyrazole.[9]
Protocol 2.3: Synthesis of a Standard Pyrimidine Intermediate (4,6-Dihydroxypyrimidine)
Rationale: This industrial-scale protocol is chosen for its efficiency and use of inexpensive, readily available starting materials.[10] It involves the condensation of a dialkyl malonate with formamide in the presence of a strong base, sodium methoxide.[10] This method is highly advantageous for large-scale production due to its high yield and straightforward procedure.
Experimental Protocol:
Reactor Setup: Charge a suitable industrial reactor with a 30% solution of sodium methoxide in methanol (2.2 eq) and formamide (2.2 eq).[10]
Reactant Addition: While stirring, continuously add dimethyl malonate (1.0 eq) to the reactor over 60 minutes. Control the addition to maintain the internal temperature below 65°C.[10]
Reaction: After the addition is complete, heat the reaction mixture to 95°C and maintain this temperature for 1 hour.[10]
Cooling and Quenching: Cool the reactor contents and carefully add water (approx. 3 volumes relative to dimethyl malonate).[10]
Precipitation: Carefully add 36% aqueous hydrochloric acid dropwise to the mixture to acidify it to a pH of ~2-3. Control the addition rate to maintain the temperature between 20-25°C. The product will precipitate as a solid.[10]
Isolation: Filter the precipitated 4,6-dihydroxypyrimidine using a centrifuge or filter press.[10]
Purification: Wash the filter cake with cold water and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the final product.
Section 3: Comparative Benchmarking of Synthetic Efficiency
The practical utility of an intermediate is often decided by the efficiency and robustness of its synthesis. A high-yielding, scalable process using cost-effective materials is the gold standard.
Table 2: Head-to-Head Comparison of Synthetic Protocols
Analysis:
All three syntheses are efficient, high-yielding, one-pot procedures. However, the pyrazole and pyrimidine syntheses demonstrate a key advantage in purification. The ability to purify the product by simple recrystallization or precipitation is highly desirable for large-scale synthesis, avoiding the cost, time, and solvent waste associated with column chromatography. The pyrimidine synthesis, adapted from an industrial protocol, is particularly notable for its speed and simplicity.
Section 4: Reactivity and Potential for Downstream Functionalization
An intermediate's true power lies in its potential for diversification. The functional handles present on the core scaffold dictate the types of chemistry that can be performed to build a library of analogues for structure-activity relationship (SAR) studies.
Diagram 2: Diversification Potential of Heterocyclic Intermediates
Caption: Potential downstream chemical modifications for each heterocyclic intermediate.
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate: This intermediate is rich in functionality.
Ester Group: A classic handle for generating amides and hydrazides, which are common functional groups in bioactive molecules. Hydrolysis to the carboxylic acid is also straightforward.[11]
Acetyl Group: The methyl ketone provides a site for a wide range of C-C bond-forming reactions, such as aldol or Knoevenagel condensations, allowing for significant extension of the molecular framework.
Isoxazole Ring: The N-O bond is relatively weak and can be reductively cleaved (e.g., with H₂/Pd), causing the ring to open. This unique reactivity allows isoxazoles to serve as synthetic precursors to 1,3-dicarbonyl compounds and other acyclic structures, a powerful strategy for structural diversification.[12]
1-Adamantyl-3,5-dimethylpyrazole:
Pyrazole Ring: The ring itself is relatively stable and aromatic. The C4 position is susceptible to electrophilic substitution (e.g., halogenation), providing a handle for further modification.
Methyl Groups: The methyl groups can be functionalized, for example, through oxidation to carboxylic acids, though this may require harsh conditions.
Adamantyl Group: While primarily a pharmacokinetic modifier, it can potentially be cleaved under strong acidic conditions to reveal the NH of the pyrazole, which can then be alkylated or acylated.
4,6-Dihydroxypyrimidine:
Hydroxyl Groups: These groups exist in tautomeric equilibrium with the keto form. They can be O-alkylated or, more importantly, converted to chloro groups using reagents like phosphorus oxychloride (POCl₃).[10]
Dichloropyrimidine Intermediate: The resulting 4,6-dichloropyrimidine is a highly valuable intermediate. The chloro groups are excellent leaving groups for nucleophilic aromatic substitution, allowing for the sequential and regioselective introduction of amines, alcohols, or thiols, which is a cornerstone of pyrimidine-based drug discovery.[10][13]
Comparative Insight: Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate offers the most diverse set of pre-installed, orthogonal functional handles (ester, ketone, cleavable ring). The pyrimidine scaffold, via its dihydroxy-to-dichloro transformation, provides an exceptionally powerful platform for nucleophilic substitution, which is arguably one of the most utilized reaction classes in medicinal chemistry. The pyrazole, while stable and synthetically accessible, offers fewer immediate and distinct points for diversification compared to the other two.
Section 5: Application in Medicinal Chemistry - A Comparative Outlook
Ultimately, intermediates are judged by the therapeutic success of the molecules derived from them. All three heterocyclic cores are well-represented in a multitude of therapeutic areas.
Isoxazoles: The isoxazole ring is a key component in a range of pharmaceuticals, including the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide.[14] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[12][14][15]
Pyrazoles: The pyrazole scaffold is famously found in the blockbuster anti-inflammatory drug Celecoxib. Its derivatives are widely explored for analgesic, antimicrobial, anticancer, and anti-inflammatory activities.[9][16]
Pyrimidines: As core components of nucleic acids, pyrimidines are central to life itself.[10] This inherent biological relevance has made them a cornerstone of anticancer (e.g., 5-Fluorouracil) and antiviral (e.g., Zidovudine) drug design.[13] The ability of the pyrimidine scaffold to engage in multiple hydrogen bonding interactions makes it a frequent motif in kinase inhibitors.
Table 3: Common Therapeutic Applications of Drug Scaffolds
This guide has benchmarked Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate against standard pyrazole and pyrimidine intermediates, moving from fundamental properties to synthesis and application.
Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate emerges as a highly versatile but perhaps underutilized intermediate. Its key strength lies in the rich, orthogonal functionality it presents on a single, synthetically accessible scaffold. The presence of an ester, a ketone, and a cleavable heterocyclic ring offers a unique combination of diversification strategies—from simple amide formation to complex ring-transformation approaches. Its primary drawback in this comparison is a purification step (chromatography) that is less scalable than the precipitation or recrystallization methods available for the benchmark pyrazole and pyrimidine.
The pyrazole intermediate stands out for its synthetic simplicity and the metabolic stability it can confer upon a molecule. While its points of diversification are less obvious than the other two, its stability and proven track record make it a reliable and robust scaffold.
The pyrimidine intermediate, particularly via the dihydroxy-to-dichloro pathway, represents the pinnacle of efficiency for accessing libraries of compounds through nucleophilic substitution. Its ubiquity in blockbuster drugs, especially kinase inhibitors and antivirals, underscores its profound value in medicinal chemistry.
Final Verdict for the Senior Application Scientist: The choice of an intermediate is never absolute; it is dictated by the specific goals of the drug discovery program. For projects requiring rapid, large-scale library synthesis based on nucleophilic substitution, the pyrimidine scaffold is often unparalleled. For projects that could benefit from the unique structural modifications afforded by ring-opening or C-C bond formations via the acetyl group, Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate presents a compelling and powerful alternative that warrants significant consideration.
References
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Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). Google Scholar.
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Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information.
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Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review - International Journal of Advances in Engineering and Management ( IJAEM ). (2025, October 8). International Journal of Advances in Engineering and Management.
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Comprehensive Operational and Disposal Guide for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate Proper handling and disposal of specialized heterocyclic building blocks are critical to maintaining laboratory safety, regu...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational and Disposal Guide for Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate
Proper handling and disposal of specialized heterocyclic building blocks are critical to maintaining laboratory safety, regulatory compliance, and environmental integrity. Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate is a highly functionalized isoxazole derivative frequently utilized in drug discovery and synthetic chemistry. Due to its specific hazard profile, it requires strict operational controls and standardized disposal pathways.
This guide provides researchers and safety officers with self-validating, step-by-step protocols for the safe handling, spill containment, and final disposition of this compound.
Chemical Hazard Profile & Quantitative Data
Before initiating any workflow, personnel must review the quantitative safety data and physical properties of the compound to ensure appropriate engineering controls are in place.
High-temperature incineration via licensed hazardous waste facility
Operational Safety & Handling Protocol
To mitigate the risks of dermal exposure and inhalation, all handling must follow a strict, self-validating operational protocol.
Step 1: Environmental Isolation
Action: Conduct all transfers, massing, and reactions involving this compound inside a [2].
Mechanistic Rationale: As an organic ester, this compound can volatilize or form fine particulates that act as potent respiratory irritants (H335)[1]. The inward directional airflow of the fume hood creates a negative pressure environment, preventing these particulates from entering the operator's breathing zone.
Validation Check: Confirm the fume hood monitor displays an active face velocity of 80–120 feet per minute (fpm) prior to unsealing the chemical container.
Step 2: Personal Protective Equipment (PPE) Donning
Action: Equip standard nitrile gloves (minimum 4 mil thickness), a fully buttoned flame-resistant lab coat, and ANSI Z87.1 compliant chemical splash goggles[2].
Mechanistic Rationale: Nitrile provides excellent chemical resistance against non-halogenated organic esters, preventing dermal absorption and mitigating the compound's localized skin irritation hazards (H315)[1].
Validation Check: Perform a visual inspection and air-inflation test of the gloves to ensure no micro-tears are present before handling the chemical.
Spill Response & Containment Workflow
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Workflow for the assessment, containment, and disposal of chemical spills.
Step 1: Containment with Inert Absorbents
Action: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.
Mechanistic Rationale: Combustible absorbents (like sawdust) can create a localized fire hazard when mixed with reactive organic compounds. Inert absorbents safely trap the ester via capillary action without risking secondary chemical reactions.
Validation Check: Ensure the entire surface area of the spill is completely dry and non-reflective before attempting collection.
Step 2: Collection and Decontamination
Action: Sweep the absorbed material using a non-sparking tool and place it into a compatible, sealable high-density polyethylene (HDPE) container. Wash the spill surface with a mild detergent and water.
Mechanistic Rationale: Mechanical friction from sparking tools can ignite concentrated organic vapors. Detergent breaks down any residual hydrophobic ester molecules left on the benchtop.
Validation Check: Swipe the cleaned area with a dry pH strip to ensure no residual acidic or basic byproducts remain on the surface.
Waste Segregation & Final Disposal Procedures
Improper disposal of isoxazole derivatives can lead to severe regulatory fines and environmental toxicity. Follow these exact steps for end-of-life chemical management.
Step 1: Liquid and Solid Waste Segregation
Action: Segregate all waste containing Ethyl 3-acetyl-5-methylisoxazole-4-carboxylate into a dedicated "Halogen-Free Organic Waste" container. Do not mix with strong acids, bases, or heavy metal waste streams.
Mechanistic Rationale: Esters are highly susceptible to acid- or base-catalyzed hydrolysis. Mixing this compound with incompatible corrosive wastes can trigger an exothermic hydrolysis reaction, generating heat, expanding gases, and potentially causing the waste container to rupture.
Validation Check: Review the active waste log attached to the container to ensure no incompatible chemicals (e.g., concentrated sulfuric acid) have been previously added.
Step 2: Satellite Accumulation Area (SAA) Storage
Action: Store the sealed waste container in a designated at or near the point of generation, ensuring it remains within the line of sight of the generation process[3].
Mechanistic Rationale: Regulatory frameworks require waste to be accumulated under the direct control of the operator who generated it to prevent the accidental mixing of unknown substances. Secondary containment captures any slow leaks, preventing environmental release.
Validation Check: Verify that the total volume in the SAA does not exceed 55 gallons[3] and that the container is securely capped when not actively receiving waste.
Step 3: Empty Container Decontamination
Action: Triple-rinse the original, empty chemical container with a compatible organic solvent (e.g., acetone or ethanol) capable of dissolving the residual ester[4]. Each rinse should use a solvent volume equal to approximately 5% of the container's total capacity[4].
Mechanistic Rationale: Environmental Protection Agency (EPA) guidelines mandate that containers holding hazardous chemicals be completely devoid of residue before they can be reclassified as non-hazardous solid waste. The organic solvent effectively solubilizes the hydrophobic heterocyclic compound, preventing trace environmental contamination.
Validation Check: Visually inspect the interior of the container after the third rinse; it should be completely free of any crystalline residue or oily films. Deface all original chemical labels before discarding the clean container in standard solid waste[4]. Collect all rinsate in the hazardous organic waste stream.